Ethyl green
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3.BrH.ClH/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;/h9-20H,8H2,1-7H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQSADEMXDTKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884772 | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14855-76-6, 7114-03-6 | |
| Record name | Ethyl green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14855-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Green | |
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| Record name | Methyl green | |
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| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
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| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
| Source | EPA DSSTox | |
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| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromidechloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GREEN | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFQ95SNB21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Green Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl Green (C.I. 42590), a triarylmethane dye. This document details the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the characterization and quality control of the final product.
Introduction
This compound, also known as Basic Green 1, is a cationic triarylmethane dye closely related to Mthis compound and Crystal Violet. Its synthesis involves the ethylation of Crystal Violet. A primary challenge in the production of high-purity this compound is the removal of unreacted Crystal Violet, which is a common contaminant. This guide presents a robust methodology for both the synthesis and subsequent purification of this compound, tailored for a laboratory setting.
Synthesis of this compound from Crystal Violet
The synthesis of this compound is achieved through the N-alkylation of Crystal Violet. This reaction introduces an ethyl group to one of the dimethylamino moieties of the Crystal Violet molecule. While various ethylating agents can be employed, this protocol will focus on the use of diethyl sulfate.
Chemical Reaction
The overall reaction is as follows:
Crystal Violet + Diethyl Sulfate → this compound
Experimental Protocol: Ethylation of Crystal Violet
Materials:
-
Crystal Violet (C₂₅H₃₀ClN₃)
-
Diethyl sulfate ((C₂H₅)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of Crystal Violet in 100 mL of anhydrous DMF.
-
Addition of Ethylation Agent: While stirring, slowly add 2.5 mL of diethyl sulfate to the Crystal Violet solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted diethyl sulfate and acidic byproducts.
-
The crude this compound will precipitate. Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water, followed by a wash with diethyl ether to remove non-polar impurities.
-
-
Drying: Dry the crude this compound product in a vacuum oven at 50°C overnight.
Quantitative Data
| Parameter | Value |
| Starting Material | Crystal Violet |
| Ethylating Agent | Diethyl Sulfate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-90°C |
| Reaction Time | 6-8 hours |
| Expected Yield (Crude) | 70-80% |
Purification of this compound
The primary impurity in the crude this compound product is unreacted Crystal Violet. A highly effective method for removing this impurity is through liquid-liquid extraction using chloroform, in which Crystal Violet is more soluble than this compound.
Experimental Protocol: Chloroform Extraction
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Distilled water
-
Separatory funnel (1 L)
-
Beakers and flasks
Procedure:
-
Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of the crude this compound. For example, dissolve 1 g of crude dye in 1 L of distilled water.
-
First Extraction:
-
Transfer the this compound solution to a 1 L separatory funnel.
-
Add an equal volume of chloroform (1 L).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The lower chloroform layer will be colored with the extracted Crystal Violet.
-
-
Separation: Carefully drain the lower chloroform layer and collect it for proper disposal. The upper aqueous layer contains the partially purified this compound.
-
Repeated Extractions: Repeat the extraction with fresh portions of chloroform until the chloroform layer appears nearly colorless, indicating that the majority of the Crystal Violet has been removed. This typically requires 3-5 extractions.
-
Final Product Isolation: After the final extraction, the purified aqueous this compound solution can be used as is, or the dye can be isolated by evaporating the water under reduced pressure.
Quantitative Data
| Parameter | Description |
| Purification Method | Liquid-Liquid Extraction |
| Solvent | Chloroform |
| Concentration of Dye Solution | 0.1% (w/v) in water |
| Ratio of Aqueous to Organic Phase | 1:1 (v/v) |
| Number of Extractions | 3-5 (until chloroform layer is pale) |
| Expected Purity | >95% |
Characterization and Quality Control
The purity of the synthesized this compound should be assessed using analytical techniques.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 ratio.
-
Visualization: The spots are colored and can be visualized directly. Crystal Violet will have a different Rf value than this compound, allowing for the assessment of purification progress.
UV-Vis Spectroscopy
The purity of this compound can be estimated by examining its UV-Vis spectrum.
| Dye | λmax (in water) |
| Crystal Violet | ~590 nm |
| This compound | ~627 nm |
The absence of a significant shoulder or peak at ~590 nm in the spectrum of the purified product indicates the successful removal of Crystal Violet.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via ethylation of Crystal Violet.
Purification Workflow
Caption: Workflow for the purification of this compound from Crystal Violet.
An In-depth Technical Guide to the Mechanism of Action for Ethyl Green Nuclear Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Green is a cationic triarylmethane dye utilized in histology and cytological staining for the selective coloration of nuclear material. Its ability to specifically bind to DNA renders it a valuable tool for visualizing cell nuclei, particularly in conjunction with counterstains like Pyronin Y in the Unna-Pappenheim technique to differentiate between DNA and RNA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, detailed experimental protocols for its use, and troubleshooting guidance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the effective application of this compound in their work.
Core Mechanism of Action: Electrostatic Interaction with the DNA Major Groove
The primary mechanism governing this compound's efficacy as a nuclear stain is its electrostatic attraction to the negatively charged phosphate backbone of DNA. As a cationic dye, this compound carries a positive charge at physiological pH, which facilitates a strong, non-intercalative binding interaction with the polyanionic DNA molecule.
Several key factors contribute to the specificity of this compound for nuclear DNA:
-
Cationic Nature: The delocalized positive charge on the this compound molecule is the primary driver of its association with the negatively charged phosphate groups of the DNA backbone.[1][2]
-
Major Groove Binding: Unlike intercalating dyes that insert themselves between base pairs, this compound binds to the major groove of the DNA double helix.[2] This mode of binding is influenced by the specific stereochemistry of the dye molecule, which fits within the wider and more accessible major groove.
-
Structural Similarity to Mthis compound: this compound is structurally and functionally very similar to Mthis compound, with the primary difference being the presence of an ethyl group in place of a methyl group.[3][4] Consequently, their mechanisms of DNA binding are considered to be nearly identical.[3] Research on Mthis compound has shown that it does not intercalate into the DNA but rather interacts electrostatically with the major groove.[2]
The binding of this compound to DNA is a complex process influenced by the electrostatic potential and shape complementarity between the dye and the DNA molecule. The interaction is sensitive to salt concentration, with higher salt concentrations potentially weakening the binding by shielding the electrostatic charges.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that due to the extensive overlap in the application and chemical nature of this compound and Mthis compound, some of the spectral properties listed are based on data for Mthis compound, as specific quantitative data for this compound can be limited. This is a reasonable approximation given their structural and functional similarities.[3]
| Property | Value | Reference |
| Chemical Formula | C27H35BrClN3 | [3] |
| Molecular Weight | 516.9 g/mol | [5] |
| Appearance | Green Powder | [6] |
| Solubility | Soluble in water and ethanol | [3] |
| Absorption Maximum (λmax) | 630-635 nm in water | [6] |
| Excitation Maximum (DNA-bound) | ~633 nm (inferred from Mthis compound) | [7] |
| Emission Maximum (DNA-bound) | ~677 nm (inferred from Mthis compound) | [7] |
Signaling and Interaction Pathway
The interaction of this compound with DNA is a direct binding event rather than a complex signaling pathway. The following diagram illustrates the electrostatic binding of the cationic this compound dye to the major groove of the DNA double helix.
Caption: Electrostatic attraction between positively charged this compound and the negatively charged DNA major groove.
Experimental Protocols
The following is a detailed protocol for this compound nuclear staining in mammalian cells, adapted from established methods for Mthis compound.
Reagent Preparation
1. Stock this compound Solution (0.5% w/v)
-
This compound powder: 0.5 g
-
Distilled water: 100 mL
-
Procedure: Dissolve the this compound powder in distilled water. Commercial preparations of this compound may be contaminated with Crystal Violet, which can be removed by extraction with chloroform.[3]
2. Acetate Buffer (0.1 M, pH 4.2)
-
Sodium acetate (anhydrous): 8.2 g
-
Distilled water: 1 L
-
Glacial acetic acid
-
Procedure: Dissolve the sodium acetate in distilled water. Adjust the pH to 4.2 with glacial acetic acid.
3. Working Staining Solution
-
Stock this compound Solution (0.5%): 10 mL
-
Acetate Buffer (0.1 M, pH 4.2): 90 mL
-
Procedure: Mix the stock solution with the acetate buffer. The final concentration of this compound will be 0.05%.
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse thoroughly.
-
-
Staining:
-
Immerse slides in the working this compound staining solution for 10-15 minutes.
-
-
Rinsing:
-
Quickly rinse the slides in distilled water.
-
-
Dehydration:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 10 dips each.
-
-
Clearing:
-
Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Experimental Workflow
The following diagram outlines the key steps in the this compound staining protocol for paraffin-embedded tissue sections.
Caption: Step-by-step workflow for this compound nuclear staining of paraffin-embedded sections.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining time too short. | Increase incubation time in the this compound solution. |
| pH of the staining solution is incorrect. | Ensure the pH of the acetate buffer is 4.2. | |
| Over-differentiation in alcohol. | Reduce the time and/or number of dips in the dehydration steps. | |
| Overstaining | Staining time too long. | Decrease the incubation time in the this compound solution. |
| Inadequate rinsing. | Ensure a quick but thorough rinse after staining. | |
| Non-specific Background Staining | Presence of Crystal Violet contaminant. | Extract the this compound solution with chloroform to remove Crystal Violet.[3] |
| Incomplete removal of fixative. | Ensure thorough washing after fixation. | |
| Precipitate on Section | Staining solution is old or unfiltered. | Filter the staining solution before use. Prepare fresh solution if necessary. |
Conclusion
This compound is a reliable and effective nuclear stain that functions through a well-understood mechanism of electrostatic binding to the major groove of DNA. Its specificity for nuclear material makes it a valuable reagent in various histological and cytological applications. By understanding the core principles of its action and adhering to optimized protocols, researchers can achieve consistent and high-quality nuclear staining for their scientific investigations. This guide provides the foundational knowledge and practical instructions to facilitate the successful use of this compound in a laboratory setting.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Mammalian Cell Staining [protocols.io]
- 3. stainsfile.com [stainsfile.com]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 核の蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Mthis compound - Wikipedia [en.wikipedia.org]
The Enduring Legacy of Ethyl Green: A Technical Guide to its History and Application as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Green (C.I. 42590) is a cationic triarylmethane dye that has carved a niche for itself in the annals of biological staining. A close relative of the more commonly known Mthis compound, this vibrant stain has been a valuable tool for researchers in histology and cytology for over a century. Its primary application lies in its ability to selectively stain the nuclei of cells, a property that has been harnessed in various techniques to differentiate cellular components and elucidate tissue morphology. This in-depth technical guide explores the history, development, chemical properties, and applications of this compound as a biological stain, providing researchers with the necessary knowledge to effectively utilize this classic dye in their work.
A Journey Through Time: The Historical Development of this compound
The story of this compound is intrinsically linked to the pioneering work of 19th-century scientists who laid the foundations of modern histology and bacteriology. The timeline below highlights key milestones in the development and understanding of this important stain.
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Green (C.I. 42590)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Green (C.I. 42590), a triarylmethane dye, is a cationic stain historically and currently utilized in histology and cytology for the selective staining of nucleic acids. Often used interchangeably with Mthis compound, it is a critical component of the Unna-Pappenheim stain for the differentiation of DNA and RNA. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action as a biological stain.
Introduction
This compound (C.I. 42590) is a synthetic dye belonging to the triarylmethane class. It is structurally related to Crystal Violet, from which it is synthesized by the addition of an ethyl group.[1] This modification imparts specific staining characteristics, most notably its high affinity for DNA. In histological applications, this compound is valued for its ability to impart a distinct green color to cell nuclei, facilitating the microscopic examination of tissue morphology and cellular details.[2] It is frequently supplied as a zinc chloride double salt to enhance stability. It is important to note that commercial preparations of "Mthis compound" are often, in fact, this compound, and the two are considered largely interchangeable for most histological purposes.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in staining protocols and for the development of new analytical techniques.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CI Name | This compound | [1] |
| CI Number | 42590 | [1] |
| CAS Number | 7114-03-6 | |
| Chemical Formula | C₂₇H₃₅BrClN₃ (as bromide chloride salt) | [3] |
| C₂₇H₃₅Cl₂N₃·ZnCl₂ (as zinc chloride double salt) | ||
| Molecular Weight | 516.9 g/mol (as bromide chloride salt) | [3] |
| 608.78 g/mol (as zinc chloride double salt) | ||
| Appearance | Dark green to red-brown crystalline powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | ||
| Water | Soluble | |
| Ethanol | Soluble |
Table 2: Spectroscopic Properties
| Property | Value | Reference(s) |
| Absorption Maxima (in water) | 630 - 635 nm | |
| Secondary Absorption Maximum | ~423 nm | [1] |
| Molar Absorptivity (ε) | Varies with purity and solvent |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical properties.
Synthesis of this compound from Crystal Violet
Principle: The synthesis involves the quaternization of one of the dimethylamino groups of Crystal Violet using an ethylating agent.
Materials:
-
Crystal Violet (C.I. 42600)
-
Ethyl iodide or diethyl sulfate
-
Anhydrous solvent (e.g., nitrobenzene or ethanol)
-
Sodium bicarbonate
-
Chloroform
-
Zinc chloride
-
Hydrochloric acid
Procedure:
-
Dissolve Crystal Violet in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the ethylating agent (e.g., ethyl iodide) in a stoichiometric amount.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and precipitate the crude product by adding a non-polar solvent.
-
Filter the crude product and wash it with a non-polar solvent.
-
To remove any unreacted Crystal Violet, dissolve the crude product in water and perform a liquid-liquid extraction with chloroform. Crystal Violet will preferentially partition into the chloroform layer.[1]
-
The aqueous layer containing this compound can be further purified. To prepare the zinc chloride double salt, add a solution of zinc chloride in dilute hydrochloric acid to the aqueous solution of this compound.
-
The precipitated this compound zinc chloride double salt is then filtered, washed with a small amount of cold water, and dried.
Characterization: The final product should be characterized by UV-Vis spectroscopy to confirm the absorption maxima and by techniques such as mass spectrometry and NMR to confirm the structure.
dot
Determination of Molar Absorptivity
Principle: The molar absorptivity (ε) is determined by measuring the absorbance of a series of solutions of known concentrations using a UV-Vis spectrophotometer and applying the Beer-Lambert Law (A = εbc).
Procedure:
-
Prepare a stock solution of this compound of a precisely known concentration in deionized water.
-
From the stock solution, prepare a series of dilutions of decreasing concentrations.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the λmax (approximately 633 nm). Use deionized water as the blank.
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting line will be equal to the molar absorptivity multiplied by the path length of the cuvette (typically 1 cm).
-
Calculate the molar absorptivity (ε) from the slope.
Determination of Solubility
Principle: The equilibrium solubility is determined by creating a saturated solution of the dye and measuring the concentration of the dissolved solute.
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using UV-Vis spectrophotometry by comparing its absorbance to a standard curve.
Mechanism of Action in Biological Staining
This compound does not participate in a classical signaling pathway but rather exerts its biological effect through a direct staining mechanism. Its primary application is in the differential staining of DNA and RNA, most notably in the Unna-Pappenheim technique, which also utilizes Pyronin Y.
Mechanism of DNA Staining: this compound is a cationic dye with two positive charges. This allows it to bind strongly to the negatively charged phosphate groups of the DNA backbone through electrostatic interactions.[2] The dye is believed to bind in the major groove of the DNA double helix. This specific and strong interaction results in the characteristic green staining of DNA in the cell nucleus.[4]
In the Unna-Pappenheim stain, both this compound and Pyronin Y (a red cationic dye) are used. This compound has a higher affinity for the highly polymerized DNA, while Pyronin Y stains the less polymerized RNA in the nucleolus and cytoplasm red.[5]
dot
Safety and Handling
This compound is a dye and will stain skin and clothing. It is also a potential irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound (C.I. 42590) is a valuable tool in cellular and molecular biology research, primarily due to its specific staining of DNA. Understanding its physical and chemical properties is essential for its effective application and for the development of new research methodologies. This guide provides a foundational understanding of this important histological stain for researchers and professionals in the life sciences.
References
A Technical Guide to the Solubility of Ethyl Green in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ethyl green in two common laboratory solvents: water and ethanol. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
This compound (also known as Mthis compound, C.I. 42590) is a cationic triphenylmethane dye.[1] It is structurally related to crystal violet and is often used as a biological stain.[2] Notably, commercial preparations of what is sold as mthis compound may in fact be this compound, and the terms are sometimes used interchangeably in literature, which can lead to ambiguity.[2][3] It is also common for these dyes to be contaminated with crystal violet, which can be removed by washing with chloroform.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, data for a closely related compound, often referred to as "Mthis compound (Zinc Chloride Salt; this compound)," provides valuable insight into its solubility characteristics.
| Solvent | Solubility (% w/v) | Solubility ( g/100 mL) |
| Water | 8.0% | 8.0 |
| Ethanol | 3.0% | 3.0 |
Data sourced from a technical datasheet for "Mthis compound, Certified, C.N. #DcG-20 (Zinc Chloride Salt; this compound)"[4]
It is important to note that the interchangeability of the names "this compound" and "Mthis compound" in commercial products necessitates careful consideration of the specific dye being used.[2][3] Researchers should always refer to the manufacturer's specifications for the particular product in use.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in water and ethanol. This protocol is adapted from general methods for determining the solubility of chemical compounds and dyes.[5][6][7]
Objective: To determine the saturation solubility of this compound in deionized water and absolute ethanol at a specified temperature (e.g., 25°C).
Materials:
-
This compound powder
-
Deionized water
-
Absolute ethanol
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Spectrophotometer
-
Cuvettes
-
Syringe filters (0.45 µm pore size)
-
Syringes
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the desired solvent (water or ethanol) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a sealed container (e.g., a screw-cap flask). The amount of excess solid should be sufficient to ensure that saturation is reached.
-
Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the range of the standard solutions prepared for the calibration curve.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the standard solutions and the diluted saturated solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 630-634 nm).[3]
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Using the absorbance of the diluted saturated solution, determine its concentration from the calibration curve.
-
Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. Express the solubility in g/100 mL or other appropriate units.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Staining Applications and Considerations
This compound is a key component in the Unna-Pappenheim stain, where it is used in conjunction with pyronin to differentiate between DNA (staining green) and RNA (staining red).[2] The solubility of this compound in both aqueous and alcoholic solutions is critical for the preparation of these staining solutions. For instance, a typical Pappenheim staining protocol involves bringing tissue sections to water via xylene and ethanol before applying the staining solution.[8]
Given the potential for confusion between this compound and mthis compound, and the presence of impurities like crystal violet, it is imperative for researchers in drug development and other scientific fields to characterize the solubility and purity of their specific dye lots to ensure reproducibility and accuracy in their experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. stainsfile.com [stainsfile.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. stainsfile.com [stainsfile.com]
Unveiling the Spectral Signature of Ethyl Green: A Technical Guide for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the absorption spectrum of Ethyl Green, a vital stain in microscopy. Understanding its spectral properties is paramount for optimizing imaging protocols, ensuring accurate quantification, and leveraging its full potential in biological research. This document provides a comprehensive overview of its absorption characteristics, detailed experimental protocols for spectral measurement, and a visual representation of the experimental workflow.
This compound: Spectral Properties and Data
This compound, a cationic triarylmethane dye, is widely used in histology and cell biology for staining nucleic acids.[1] Its vibrant green color is a direct result of its selective absorption of light in the visible spectrum. The absorption maximum (λmax) is a critical parameter for configuring imaging systems to achieve the best signal-to-noise ratio.
Several sources report slightly different absorption maxima for this compound, which can be attributed to variations in solvent conditions and the specific salt form of the dye. It is also important to note that this compound is structurally similar to and often used interchangeably with Mthis compound.[2][3] In many commercial preparations, Crystal Violet may be present as a contaminant, which can be removed by washing with chloroform.[2]
For clarity and comparative purposes, the reported quantitative data on the absorption spectrum of this compound are summarized in the table below.
| Parameter | Value | Solvent/Conditions | Source |
| Absorption Maximum (λmax) | 636 nm | Not Specified | AAT Bioquest[4] |
| Absorption Maximum (λmax) | 629 nm, 423 nm | Not Specified | StainsFile (from Aldrich)[2] |
| Absorption Maximum (λmax) | 631 nm | Water | Unisource Chemicals Pvt. Ltd.[5] |
Experimental Protocol for Determining the Absorption Spectrum
The following is a detailed methodology for measuring the absorption spectrum of this compound in a laboratory setting. This protocol is based on established spectrophotometric techniques.[6][7][8]
Objective: To determine the absorption spectrum and identify the wavelength of maximum absorbance (λmax) for this compound.
Materials:
-
This compound dye powder
-
Spectrophotometer (UV-Visible)
-
Quartz or glass cuvettes
-
Appropriate solvent (e.g., deionized water, ethanol, or methanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Kimwipes
Procedure:
-
Solvent Selection and Blank Preparation:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of the selected solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL). Mix thoroughly until the dye is completely dissolved.
-
-
Preparation of Working Solutions and Concentration Adjustment:
-
Prepare a series of dilutions from the stock solution.
-
The ideal absorbance reading for the peak maximum should be between 0.2 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law.[6]
-
Start with a dilute solution and measure its absorbance at the expected λmax (around 630 nm). Adjust the concentration by adding more stock solution or diluting with the solvent until the peak absorbance falls within the optimal range.
-
-
Spectrophotometer Calibration and Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range appropriate for visible dyes (e.g., 400 nm to 750 nm).
-
Place the blank cuvette in the spectrophotometer and zero the absorbance.
-
Replace the blank with the cuvette containing the this compound working solution.
-
Initiate the scan to measure the absorbance at each wavelength across the specified range.
-
-
Data Analysis:
-
The spectrophotometer software will generate an absorption spectrum, which is a plot of absorbance versus wavelength.
-
Identify the wavelength at which the highest absorbance is recorded. This is the λmax.
-
Note any secondary absorption peaks that may be present.
-
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the absorption spectrum of this compound is illustrated in the diagram below.
References
- 1. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 5. ucplchem.com [ucplchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. Absorption spectroscopy - Wikipedia [en.wikipedia.org]
Understanding the Cationic Nature of Ethyl Green Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Green (C.I. 42590) is a synthetically produced triarylmethane dye characterized by its distinct green hue.[1][2] As a member of the triphenylmethane class of dyes, its chemical structure imparts a positive charge, rendering it a cationic molecule.[3] This inherent cationic nature is the cornerstone of its utility in a multitude of biological staining applications, primarily facilitating its interaction with negatively charged macromolecules within cells. This guide provides a comprehensive overview of the core principles governing the cationic behavior of this compound, its interaction with cellular components, and detailed methodologies for its application in research settings.
Core Principles of Cationic Nature and Mechanism of Action
The defining feature of this compound is its permanent positive charge, which resides on the central carbon atom and is delocalized across the three aromatic rings through resonance. This positive charge is balanced by a counter-ion, typically chloride and/or bromide.[3] The cationic character of this compound dictates its primary mode of interaction with biological substrates through electrostatic forces.
Cellular components such as nucleic acids (DNA and RNA) and certain proteins possess a net negative charge due to the presence of phosphate and carboxylate groups, respectively. The positively charged this compound molecule is therefore electrostatically attracted to these anionic sites, leading to the formation of a stable dye-substrate complex. This interaction is the fundamental principle behind its application as a biological stain.
Quantitative Data
| Property | This compound (C.I. 42590) | Mthis compound (C.I. 42585) | Reference |
| Molecular Formula | C₂₇H₃₅BrClN₃ | C₂₆H₃₃Cl₂N₃ | [2][3][4] |
| Molecular Weight | 516.94 g/mol | 458.48 g/mol | [3][4] |
| Absorption Maxima (λmax) | 629 nm, 423 nm | 630-634 nm, 420 nm | [4][5] |
| Molar Extinction Coefficient (ε) | Data not available | ~88,273 L·mol⁻¹·cm⁻¹ (for Crystal Violet, a related dye) | [6] |
| Fluorescence Excitation | Data not available | 633 nm | [7][8] |
| Fluorescence Emission | Data not available | 677 nm | [7][8] |
| Fluorescence Quantum Yield (Φ) | Data not available | Data not available | |
| pKa | Data not available | 1.30 (for Malachite Green, a related dye) | |
| Solubility | Soluble in water and ethanol | Very soluble in water and ethanol | [4][5] |
Experimental Protocols
I. Unna-Pappenheim Staining for Differentiating DNA and RNA
The Unna-Pappenheim stain is a classic histological technique that utilizes the differential staining properties of Mthis compound (or this compound) and Pyronin Y to distinguish between DNA and RNA in tissue sections.[7][9] Mthis compound, with its high affinity for the phosphate backbone of DNA, stains the nucleus green, while Pyronin Y stains the RNA-rich cytoplasm and nucleolus red.
Materials:
-
Fixed tissue sections on slides
-
Mthis compound (or this compound) solution (0.5% in 0.1 M acetate buffer, pH 4.8)
-
Pyronin Y solution (0.25% in 0.1 M acetate buffer, pH 4.8)
-
Acetate buffer (0.1 M, pH 4.8)
-
Distilled water
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Protocol: [10]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax (2 changes, 5 minutes each).
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Staining:
-
Prepare the working staining solution by mixing 2.5 ml of 0.5% Mthis compound solution and 7.5 ml of 0.25% Pyronin Y solution.
-
Immerse slides in the Mthis compound-Pyronin staining solution for 5-10 minutes.
-
-
Differentiation and Dehydration:
-
Briefly rinse the slides in distilled water.
-
Differentiate and dehydrate rapidly by passing the slides through 3 changes of acetone.
-
Clear the sections in xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
DNA (Nuclei): Green to blue-green
-
RNA (Cytoplasm, Nucleoli): Red to pink
II. Assessment of Mitochondrial Membrane Potential
The cationic nature of this compound suggests its potential to accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[1][11][12] A decrease in ΔΨm, an early indicator of apoptosis and cellular stress, would lead to reduced accumulation of the dye.
Materials:
-
Cultured cells
-
This compound dye solution (e.g., 1-10 µM in appropriate cell culture medium)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or plate reader with appropriate filters
Protocol:
-
Cell Preparation:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a balanced salt solution.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.
-
-
Treatment (Optional):
-
For positive control, treat a subset of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce mitochondrial depolarization.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets (excitation/emission to be determined empirically for this compound, but likely in the red/far-red spectrum based on Mthis compound's properties).
-
Alternatively, quantify the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity in treated or unhealthy cells compared to control cells indicates mitochondrial depolarization.
-
Visualizations
Signaling Pathway: Mitochondrial Accumulation of this compound
Caption: Cationic this compound accumulates in the mitochondrial matrix due to the negative membrane potential.
Experimental Workflow: Unna-Pappenheim Staining
Caption: Workflow for the Unna-Pappenheim staining method.
Synthesis of this compound
This compound can be synthesized via a Grignard reaction, a common method for creating triarylmethane dyes.[13][14] The following is a representative procedure adapted from the synthesis of the structurally similar dye, Malachite Green.
Reaction Scheme:
The synthesis involves the reaction of a Grignard reagent prepared from 4-bromo-N,N-dimethylaniline with N,N-diethyl-4-aminobenzaldehyde, followed by oxidation.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
4-bromo-N,N-dimethylaniline
-
N,N-diethyl-4-aminobenzaldehyde
-
Hydrochloric acid (HCl)
-
Oxidizing agent (e.g., lead dioxide or chloranil)
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine.
-
Add a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 4-bromo-N,N-dimethylaniline solution and reflux the mixture until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0°C.
-
Add a solution of N,N-diethyl-4-aminobenzaldehyde in anhydrous THF dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Oxidation:
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Extract the leuco base of this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer and remove the solvent.
-
Dissolve the crude leuco base in dilute HCl and treat with an oxidizing agent to form the colored this compound dye.
-
-
Purification:
-
The crude dye can be purified by recrystallization.
-
Conclusion
The cationic nature of this compound is the pivotal characteristic that enables its widespread use as a biological stain. Its electrostatic attraction to negatively charged cellular components, particularly nucleic acids, provides a reliable method for their visualization. This guide has provided a detailed overview of the principles, quantitative data, and experimental protocols for the application of this compound in research. The provided diagrams and methodologies offer a framework for researchers to effectively utilize this versatile dye in their studies of cellular structure and function. Further research to determine the precise molar extinction coefficient and fluorescence quantum yield of this compound will enhance its quantitative applications.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. stainsfile.com [stainsfile.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 8. Application of the DNA-specific stain mthis compound in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. stainsfile.com [stainsfile.com]
- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Ambiguities: A Technical Guide to the Safe Handling of Ethyl Green Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling procedures for Ethyl Green powder. It is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely. A significant challenge in compiling this guide is the prevalent ambiguity in chemical literature and commercial sources between this compound and Mthis compound. Often, "this compound" is listed as a synonym for Mthis compound (C.I. 42590; CAS No. 7114-03-6). However, distinct chemical identifiers for this compound also exist (CAS No. 14855-76-6), suggesting it is a separate entity. Due to this confusion and the lack of specific toxicological data for a definitively distinct "this compound," a conservative approach is mandated. The following guidelines are based on the available data for products labeled as this compound and/or Mthis compound and should be considered a baseline for safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a cationic triarylmethane dye soluble in water and alcohol.[1][2] It appears as a green or sometimes reddish-brown to orange-yellow crystalline powder.[1][3] Its primary application is as a biological stain in histology and microscopy.[1][4] The chemical identity is often conflated with Mthis compound, and products may be sold as "Mthis compound (synonym: this compound)".[1] It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the exact specifications of the product in use.
| Property | Data |
| Appearance | Green, Dark green to red-brown, or Orange-yellow crystalline powder[1][3] |
| Common Synonyms | Mthis compound, C.I. 42590[1] |
| CAS Number | 7114-03-6 (commonly for Mthis compound/Ethyl Green)[3][5], 14855-76-6 (distinct for this compound)[2] |
| Molecular Formula | C27H35Cl2N3·ZnCl2 or C27H35BrClN3·ZnCl2 (as Mthis compound zinc chloride salt)[3][5], C27H35BrClN3 (as this compound)[4] |
| Solubility | Soluble in water and alcohol[1][2] |
| Absorption Maximum (λmax) | 630 - 635 nm in water[3] |
| Melting Point | Decomposes, > 300 °C[2][3] |
Hazard Identification and Toxicological Summary
This compound powder is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The available data, largely from SDS for Mthis compound/Ethyl Green, indicates it is an irritant.[1] Will stain skin, clothing, and surfaces.[1]
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation.[1] | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: Respiratory tract irritation.[1] | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Aquatic Hazard (for C.I. 42590) | Category 2: Toxic to aquatic life with long lasting effects.[5] | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects.[5] |
Toxicological Data: Quantitative toxicological data such as LD50 and LC50 values are largely unavailable in the reviewed literature. One source explicitly states "N.A." (Not Available) for oral, inhalation, and dermal toxicity data.[1] Another source notes that no significant acute toxicological data was identified in a literature search. The absence of data necessitates a cautious approach, treating the substance as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Experimental Protocols and Safe Handling
Adherence to standard operating procedures for handling hazardous chemical powders is critical.
Engineering Controls
All work with this compound powder must be conducted in a designated area with appropriate engineering controls to minimize dust generation and exposure.[6]
-
Ventilation: Use a certified chemical fume hood or a ventilated balance enclosure for all weighing and handling of the powder.[1][6]
-
Containment: Whenever possible, use premixed solutions to avoid handling the powder directly.[6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound powder.[1]
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory coat. An apron may be required for larger quantities.[1] |
| Respiratory Protection | An effective dust mask or a respirator with a dust filter should be used if ventilation is inadequate.[1] |
General Hygiene and Handling Practices
-
Avoid breathing dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Use the minimum quantity of powder necessary for the procedure.[6]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store with other dyes, indicators, and stains, away from strong oxidizing agents.[1]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing. Get medical attention if irritation develops or persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell. Never give anything by mouth to an unconscious person.[1] |
Spill Response
In the event of a spill, follow these procedures while wearing full PPE.
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[1]
-
Cleanup: Carefully sweep or wipe up the spilled material. Place in a sealed, labeled container for disposal.[1]
-
Ventilation & Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[1]
Fire Fighting Measures
-
Extinguishing Media: Use a tri-class dry chemical fire extinguisher, carbon dioxide (CO2), water spray, or foam.[1]
-
Hazards: The substance is non-combustible but may emit toxic fumes when heated to decomposition.[1]
-
Protection: Firefighters should wear self-contained breathing apparatus.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[1] Follow the Flinn Suggested Chemical Storage Pattern: Organic #9 (dyes, indicators, stains).[1]
-
Disposal: Dispose of waste material in a sealed, properly labeled container. All waste disposal must be in accordance with local, state, and federal regulations.[1]
Chemical Structure and Reactivity
This compound is a triarylmethane dye. Its structure is closely related to Crystal Violet and Mthis compound.[2]
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: May emit toxic fumes of carbon oxides and nitrogen oxides when heated to decomposition.[1]
References
- 1. Mthis compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Suvchem - Manufacturer and Exporter of Mthis compound (FOR MICROSCOPY) (C. I. NO 42590) (this compound) [suvchemlaboratorychemicals.com]
- 4. This compound | Biological Stain for Research [benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Methodological & Application
Application Notes: Ethyl Green Staining Protocol for Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Green is a cationic triarylmethane dye utilized as a selective nuclear stain in histology.[1] Its mechanism of action involves an electrostatic interaction between the positively charged dye molecules and the negatively charged phosphate backbone of DNA, resulting in a distinct green to bluish-green staining of chromatin.[1][2] This specificity makes it an excellent counterstain in various histological and immunohistochemical procedures, providing clear differentiation of nuclear morphology against other cellular components. This compound is closely related to Mthis compound and the two are often used interchangeably.[3][4] This protocol provides a detailed method for the application of this compound as a nuclear counterstain in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of the Method
The staining protocol begins with the deparaffinization and rehydration of the tissue sections to allow the aqueous this compound solution to penetrate the tissue. The positively charged this compound cations then bind to the negatively charged phosphate groups of the DNA in the cell nucleus. A subsequent brief differentiation in ethanol helps to remove excess, unbound stain, enhancing the contrast between the nuclei and the cytoplasm. The final steps involve dehydration and clearing of the tissue, followed by mounting with a resinous medium for microscopic examination.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound Solution | ||
| This compound Powder | 0.5 g | Ensure it is free from crystal violet contamination. |
| 0.1M Sodium Acetate Buffer | 100 ml | |
| Sodium Acetate Buffer (0.1M) | ||
| Sodium Acetate, trihydrate | 1.36 g | |
| Distilled Water | 100 ml | |
| pH | 4.2 | Adjust with concentrated glacial acetic acid. |
| Staining Time | 5 - 10 minutes | Optimal time may vary depending on tissue type and desired intensity. |
| Differentiation | 5 - 10 dips | In 85% or 95% ethanol. |
| Dehydration Series | ||
| 70% Ethanol | 3 minutes | |
| 95% Ethanol | 3 minutes | |
| 100% Ethanol | 2 changes, 3 minutes each | |
| Clearing Agent (Xylene or substitute) | 2 changes, 5 minutes each |
Experimental Protocol
Reagent Preparation
1. 0.1M Sodium Acetate Buffer (pH 4.2):
-
Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.
-
Adjust the pH to 4.2 using concentrated glacial acetic acid.
2. 0.5% this compound Staining Solution:
-
Dissolve 0.5 g of this compound powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).[5]
-
Mix thoroughly to dissolve.
-
Filter the solution before use to remove any undissolved particles.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Staining:
-
Rinsing and Differentiation:
-
Quickly rinse the slides in distilled water.[8] The sections may appear blue at this stage.
-
Differentiate by dipping the slides in 95% ethanol for approximately 10 dips.[5] The sections should turn green. This step is critical for controlling the staining intensity and achieving the desired contrast.
-
-
Dehydration and Clearing:
-
Dehydrate the sections quickly through 2 changes of 100% ethanol, 10 dips each.[5]
-
Clear in 2 changes of xylene (or a xylene substitute) for 5 minutes each.
-
-
Mounting:
-
Apply a drop of resinous mounting medium to the tissue section and coverslip.
-
Examine under a light microscope.
-
Expected Results
-
Nuclei: Green to bluish-green[7]
-
Cytoplasm: Faint green or colorless, depending on the counterstains used in preceding steps.
Visualization of the Experimental Workflow
Caption: Workflow for this compound staining of paraffin-embedded tissue sections.
References
- 1. This compound | Biological Stain for Research [benchchem.com]
- 2. DNA staining in agarose and polyacrylamide gels by mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. fdneurotech.com [fdneurotech.com]
- 8. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
Application Notes and Protocols for Ethyl Green in Cellular DNA Visualization
A Note to Researchers: The stain commonly referred to as "Ethyl Green" is chemically very similar to and often used interchangeably with "Mthis compound". In many commercial preparations, the dye sold as Mthis compound may, in fact, be this compound. For the purposes of these application notes, the terms will be used interchangeably, with a focus on the practical application of this class of dyes for DNA visualization.
Introduction
This compound (Mthis compound) is a cationic triphenylmethane dye that has been a staple in histology for over a century for the specific staining of DNA. Its resurgence in modern cell biology is attributed to its fluorescent properties, offering a versatile tool for both brightfield and fluorescence microscopy. This document provides detailed application notes and protocols for the use of this compound in visualizing DNA within cells, tailored for researchers, scientists, and drug development professionals.
This compound binds to DNA through electrostatic interactions within the major groove, a non-intercalating mechanism that minimizes distortion of the DNA structure.[1] When bound to DNA, it exhibits a significant increase in fluorescence, particularly in the far-red spectrum, making it an excellent candidate for live-cell imaging and multiplexing with other fluorophores.[1][2]
Data Presentation
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | 633 nm | [1][2] |
| Emission Maximum (DNA-bound) | 677 nm | [1][2] |
| Stokes Shift | 44 nm | [2] |
Quantitative Comparison of Fluorescent DNA Stains
| Feature | This compound (Mthis compound) | DAPI | SYBR Green I |
| Photostability | Very High; resistant to photobleaching under continuous excitation.[2][3] | Moderate photostability. | Low photostability. |
| Cytotoxicity | Generally low toxicity reported.[3] | High cytotoxicity, not recommended for live-cell staining.[4] | Can be cytotoxic and mutagenic. |
| Cell Permeability | Permeable to live cells, but more commonly used for fixed cells or as a viability stain.[5][6] | Permeable to live cells, but with difficulty.[4] | Permeable to live cells. |
| Binding Mechanism | Electrostatic interaction with the major groove of DNA.[1] | Binds to the minor groove of A-T rich regions of DNA. | Intercalates between DNA base pairs. |
| Quantum Yield (DNA-bound) | High | Moderate | Very High |
| Primary Application | Fixed and live-cell fluorescence microscopy, flow cytometry, histology. | Fixed-cell fluorescence microscopy, chromosome staining. | Real-time PCR, gel electrophoresis, cell quantification. |
Experimental Protocols
Purification of this compound (Mthis compound) Dye
Commercial preparations of this compound are often contaminated with Crystal Violet, which can interfere with fluorescence. A simple chloroform extraction can purify the dye.
Materials:
-
This compound (Mthis compound) powder
-
Distilled water
-
Chloroform
-
Separating funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a 4% (w/v) aqueous solution of this compound in distilled water.
-
In a fume hood, mix the this compound solution with at least two volumes of chloroform in a separating funnel.
-
Shake the funnel vigorously and then allow the phases to separate. Centrifugation at 2,000 x g for 1 minute can accelerate this process.
-
The upper aqueous phase contains the purified this compound, while the lower chloroform phase will be colored with the Crystal Violet contaminant.
-
Carefully collect the upper aqueous phase.
-
Repeat the chloroform extraction until the lower phase is colorless.
-
Dilute the final purified aqueous solution to a 2% stock solution with distilled water. This stock solution is stable for months at room temperature.[2]
Staining of Fixed Cultured Cells for Fluorescence Microscopy
This protocol is suitable for visualizing DNA in cells grown on coverslips or slides that have been fixed.
Materials:
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.1% Triton X-100 (PBS-T)
-
Purified 2% this compound stock solution
-
Mounting medium (e.g., 75% glycerol in 0.1 M Tris, pH 8.0)
Procedure:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with PBS-T for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the staining solution by diluting the 2% this compound stock solution 1:5,000 to 1:10,000 in PBS-T (final concentration approximately 2-4 µg/mL).[2][7]
-
Incubate the cells in the staining solution for 5-15 minutes at room temperature, protected from light.[2]
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.[7]
-
Image the cells using a fluorescence microscope with excitation around 633 nm and emission detection between 650-750 nm.[7]
Live-Cell Imaging and Viability Staining
This compound can be used as a viability stain as it preferentially enters cells with compromised membranes. For live-cell imaging, it is crucial to use a low concentration and minimal incubation time to reduce potential toxicity.
Materials:
-
Live cultured cells
-
Cell culture medium
-
Purified 2% this compound stock solution
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
Procedure:
-
Prepare a working solution of this compound at a final concentration of 4 µg/mL in cell culture medium or imaging buffer.[7]
-
Replace the existing medium of the live cells with the this compound-containing medium.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
For viability assessment, cells can be co-stained with a live-cell marker if desired.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation: ~633 nm, Emission: ~677 nm).
Diagrams
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed cells with this compound.
Mechanism of this compound DNA Binding
Caption: this compound binds to the major groove of DNA.
Logical Relationship for Dye Selection
References
- 1. Mthis compound - Wikipedia [en.wikipedia.org]
- 2. Application of the DNA-Specific Stain Mthis compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.biomol.com [resources.biomol.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. uzhnu.edu.ua [uzhnu.edu.ua]
- 7. medchemexpress.com [medchemexpress.com]
Ethyl Green: Application Notes and Protocols for Immunohistochemistry
Introduction
Ethyl Green is a cationic triarylmethane dye that serves as a nuclear counterstain in immunohistochemistry (IHC) and histology.[1][2] Structurally similar to Mthis compound, it is often used interchangeably to provide a green to blue-green contrast to the chromogenic signal at the site of antigen localization.[1][3] This allows for clear visualization of the tissue architecture and the specific antibody staining. This compound binds to the negatively charged phosphate backbone of DNA, selectively staining the cell nucleus.[2] These application notes provide detailed protocols and data for the effective use of this compound as a counterstain in IHC for researchers, scientists, and drug development professionals.
Application Notes
Principle of Staining
This compound is a positively charged molecule that electrostatically interacts with the negatively charged phosphate groups of DNA in the cell nucleus.[2] This specific binding results in a distinct green or blue-green staining of the nuclei, providing a clear contrast to the brown of 3,3'-Diaminobenzidine (DAB), the red of Fast Red, or other chromogens used to visualize the target antigen.[4]
Applications in Immunohistochemistry
This compound is particularly useful in IHC applications where:
-
Cytoplasmic or membrane-bound antigens are being detected: The green nuclear stain provides an excellent morphological context for antigens localized in the cytoplasm or on the cell membrane.
-
Contrast with brown or red chromogens is desired: The green color of this compound offers a distinct and aesthetically pleasing contrast to the commonly used brown (DAB) and red (e.g., AEC, Fast Red) chromogens.[4]
-
An alternative to hematoxylin is needed: When a blue nuclear stain like hematoxylin might interfere with the interpretation of a blue chromogen or in multiplex IHC, this compound provides a suitable alternative.
Compatibility with Detection Systems
This compound is compatible with both horseradish peroxidase (HRP) and alkaline phosphatase (AP) based detection systems.[5][6] It is applied after the chromogen development step and should be used with alcohol-resistant chromogens if dehydration through graded alcohols is required for permanent mounting.[7]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H35BrClN3 | |
| Appearance | Dark, brownish-red or green powder | [2] |
| Absorbance Peak | 636 nm | [2] |
| Staining Color | Green to Blue-Green | [3][8] |
| Solubility | Water, Ethanol | [1] |
Comparison of Common IHC Counterstains
| Counterstain | Target | Color | Key Characteristics |
| This compound / Mthis compound | Nuclei (DNA) | Green / Blue-Green | Provides good contrast with brown and red chromogens. May be less stable than hematoxylin. |
| Hematoxylin | Nuclei (Histones) | Blue / Purple | The most common IHC counterstain. Provides excellent nuclear detail and is very stable. |
| Nuclear Fast Red | Nuclei (Nucleic Acids) | Red / Pink | Offers a different color contrast, useful with blue or green chromogens. |
| Eosin | Cytoplasm, Collagen | Pink / Red | Typically used in conjunction with hematoxylin (H&E stain) to visualize cytoplasm and extracellular matrix. |
Experimental Protocols
Preparation of this compound Staining Solution (0.5%)
This protocol is adapted from a standard Mthis compound protocol, which is chemically and functionally similar to this compound.[9]
Reagents:
-
This compound powder
-
Sodium Acetate Buffer (0.1M, pH 4.2)
Procedure:
-
Dissolve 0.5 g of this compound powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).[9]
-
Mix thoroughly until the powder is completely dissolved.[9]
-
Store the solution at room temperature in a tightly sealed container.
Protocol for this compound Counterstaining of Paraffin-Embedded Sections
This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and chromogenic detection.
Materials:
-
Slides with stained tissue sections
-
This compound Staining Solution (0.5%)
-
Distilled water
-
Graded ethanol (95%, 100%)
-
Clearing agent (e.g., xylene)
-
Permanent mounting medium
Procedure:
-
Following the final wash after chromogen development, immerse the slides in distilled water.[9]
-
Incubate the slides in the 0.5% this compound solution for 5-10 minutes at room temperature. Staining time may be optimized based on tissue type and desired intensity.[9][10]
-
Briefly rinse the slides in distilled water.[9]
-
Dehydrate the sections quickly by dipping them in 95% ethanol (a few dips), followed by two changes of 100% ethanol (a few dips each).[9] Note: Alcohol can remove some of the stain, so this step should be brief.[9]
-
Clear the sections in two changes of xylene or a xylene substitute for 2-3 minutes each.[10]
-
Mount the coverslip with a permanent mounting medium.[9][10]
Visualizations
Caption: Standard Chromogenic Immunohistochemistry Workflow.
Caption: Dual Staining IHC Workflow with this compound.
References
- 1. ihisto.io [ihisto.io]
- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 3. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 5. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 6. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 7. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 8. sysy.com [sysy.com]
- 9. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 10. fdneurotech.com [fdneurotech.com]
Unna-Pappenheim Staining Protocol for Differential Visualization of DNA and RNA
Application Notes
The Unna-Pappenheim stain, also known as the Methyl Green-Pyronin stain, is a classic histological technique used for the differential staining of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in tissue sections and cytological preparations.[1] This method is particularly valuable for identifying and visualizing plasma cells, which have a high RNA content in their cytoplasm, as well as Nissl substance in neurons.[1][2] The protocol employs two basic dyes, Mthis compound and Pyronin Y, which selectively bind to DNA and RNA, respectively, based on the degree of polymerization of these nucleic acids at a mildly acidic pH.[1][3]
The underlying principle of the Unna-Pappenheim stain relies on the differential affinity of the two dyes for DNA and RNA. Mthis compound specifically intercalates into the major groove of the highly polymerized DNA double helix, resulting in a distinct blue-green to green staining of the nucleus.[2][4] In contrast, the smaller Pyronin Y molecule binds to the less polymerized RNA, staining it red to pink.[4][5] This makes it an excellent tool for distinguishing between the nuclear and cytoplasmic distribution of nucleic acids and for highlighting cells with high protein synthesis activity, such as plasma cells and lymphocytes.
Proper tissue fixation is crucial for successful Unna-Pappenheim staining. Formalin-fixed, paraffin-embedded tissues are commonly used; however, fixatives containing mercuric chloride should be avoided as they can cause depolymerization of DNA, leading to non-specific staining with pyronin.[2] The pH of the staining solution is also a critical factor, typically maintained around 4.8, to ensure the selective binding of the dyes.[3] Variations in staining times can be adjusted to intensify either the Mthis compound or Pyronin staining as needed.[4] For specificity, control slides treated with RNase or DNase can be used to confirm the selective staining of RNA and DNA.
Quantitative Data Summary
| Parameter | Value | Notes |
| Fixation | 10% Neutral Buffered Formalin | Avoid mercuric chloride and highly acidic fixatives.[2][3] |
| Tissue Section Thickness | 5 µm | Standard thickness for paraffin-embedded tissues.[4] |
| Mthis compound Concentration | 0.012% (in some commercial preps) | Often prepared as a 2% aqueous stock solution which is then purified.[2][6] |
| Pyronin Y Concentration | 0.01% (in some commercial preps) | |
| pH of Staining Solution | 4.2 - 4.8 | Critical for differential staining.[3][5] |
| Staining Time | 2 - 7 minutes | Shorter times favor Mthis compound; longer times favor Pyronin.[4] |
| Differentiation | Distilled water or Acetone | Rapid dehydration is key to prevent dye leaching.[2] |
| Dehydration | Acetone or Graded Alcohols | Acetone is often recommended for rapid dehydration.[2] |
| Clearing | Xylene | |
| Mounting | Resinous mounting medium |
Experimental Protocol
This protocol is a generalized procedure for Unna-Pappenheim staining on formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions:
-
Mthis compound Staining Solution:
-
Mthis compound (C.I. 42590)
-
It is highly recommended to use a chloroform-extracted Mthis compound to remove any contaminating Crystal Violet, which can interfere with specific DNA staining.[2]
-
-
Pyronin Y Staining Solution:
-
Pyronin Y (C.I. 45005)
-
-
Acetate Buffer (pH 4.8)
-
Distilled Water
-
Acetone or Graded Alcohols (for dehydration)
-
Xylene (for clearing)
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in two changes of xylene, 5 minutes each.
-
Hydrate through descending grades of alcohol (100%, 95%, 70%), 3 minutes each.
-
Rinse well in running tap water, followed by a rinse in distilled water.
-
-
Staining:
-
Place slides in the Unna-Pappenheim (Mthis compound-Pyronin) staining solution for 2 to 7 minutes at room temperature.[4] Staining time may need to be optimized depending on the tissue and desired intensity.
-
-
Rinsing and Differentiation:
-
Briefly rinse the slides in two changes of distilled water, 1 to 2 dips each.[4]
-
Blot the sections gently to remove excess water.
-
-
Dehydration:
-
Rapidly dehydrate the sections through 3 changes of fresh acetone or absolute alcohol.[2] This step is critical and should be performed quickly to prevent the leaching of Pyronin.
-
-
Clearing:
-
Clear the slides in two changes of xylene, 3 minutes each.
-
-
Mounting:
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
DNA (in nuclei): Blue-green to green[4]
-
RNA (in nucleoli and cytoplasm of plasma cells): Pink to red[4]
-
Mast cell granules: Pink[4]
-
Background: Generally pale pink or colorless
Visualizations
Caption: Experimental workflow for Unna-Pappenheim staining.
References
Application of Ethyl Green in Plant Cell Wall Staining: A Detailed Guide for Researchers
Introduction
Ethyl Green, a cationic dye closely related to and often used interchangeably with Mthis compound, serves as a valuable tool in plant histology for the differential staining of plant cell walls. While traditionally recognized for its high affinity for DNA, leading to its use as a nuclear stain, its application as a counterstain in conjunction with Safranin provides a clear and vibrant differentiation between lignified and non-lignified tissues. This application is crucial for researchers in plant biology, pathology, and drug development for visualizing tissue structure, identifying cell types, and observing pathological or developmental changes in the cell wall.
The primary application of this compound in plant cell wall staining is in the Safranin-Fast Green or Safranin-Mthis compound differential staining method. In this technique, Safranin, a red cationic dye, preferentially stains lignified and cutinized tissues, such as xylem and sclerenchyma, a vibrant red. Subsequently, this compound (or a similar green counterstain) is used to stain the non-lignified, cellulosic tissues, like parenchyma and collenchyma, a contrasting green or blue-green. This color differentiation allows for the clear visualization and identification of various tissue types within a plant section.
Principle of Staining
The differential staining mechanism of Safranin and this compound is based on the chemical composition of the plant cell wall.
-
Safranin: This cationic dye has a strong affinity for acidic components. Lignin, a complex polymer found in the secondary cell walls of many plant tissues, is rich in phenolic groups, which can be acidic. Safranin binds strongly to these lignified tissues, imparting a red color. It also stains nuclei due to its affinity for the nucleic acids.
-
This compound (Mthis compound): As a cationic dye, this compound also binds to acidic components. In the context of differential staining, it is used as a counterstain after the primary staining with Safranin. Lignified tissues are already saturated with the red Safranin, so the green this compound primarily stains the remaining non-lignified, cellulosic tissues. While cellulose itself is a neutral polymer, the primary cell wall matrix also contains acidic pectins, which can provide binding sites for the cationic this compound. The resulting green color provides a sharp contrast to the red of the lignified tissues.
Data Presentation
The following table summarizes the expected staining results and spectral characteristics of this compound when used in a differential staining procedure with Safranin. It is important to note that the exact shade and intensity can vary depending on the specific protocol, tissue type, and developmental stage.
| Cell Wall Component | Primary Stain (Safranin) | Counterstain (this compound) | Expected Color | Absorption Maximum (Approximate) |
| Lignin | Strong affinity | Minimal staining | Red to Crimson | 530 nm |
| Cellulose | Low affinity | Moderate affinity | Green to Blue-Green | 630-635 nm |
| Pectin | Moderate affinity | Strong affinity | Green to Blue-Green | 630-635 nm |
| Cutin | Strong affinity | Minimal staining | Red | 530 nm |
| Nuclei | Strong affinity | Strong affinity | Red (if not counterstained) | 530 nm / 630-635 nm |
Experimental Protocols
This section provides a detailed methodology for the differential staining of plant tissues using this compound (as a counterstain to Safranin). This protocol is suitable for paraffin-embedded plant sections.
Protocol 1: Safranin and this compound/Fast Green Staining
This is a classic and widely used protocol for obtaining excellent differential staining of lignified and cellulosic tissues.
Materials:
-
Paraffin-embedded plant tissue sections on microscope slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Safranin O solution (1% in 50% ethanol)
-
This compound or Fast Green solution (0.5% in 95% ethanol)
-
Acidified alcohol (0.5% HCl in 70% ethanol) - for differentiation
-
Distilled water
-
Mounting medium (e.g., DPX)
-
Coverslips
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene for 10 minutes (repeat once).
-
Transfer slides to 100% ethanol for 5 minutes.
-
Transfer slides to 95% ethanol for 5 minutes.
-
Transfer slides to 70% ethanol for 5 minutes.
-
Transfer slides to 50% ethanol for 5 minutes.
-
Rinse with distilled water.
-
-
Staining with Safranin:
-
Immerse slides in Safranin O solution for 2-24 hours. The duration depends on the tissue type and desired staining intensity. Woody tissues may require longer staining times.
-
-
Washing and Differentiation:
-
Rinse slides with distilled water to remove excess Safranin.
-
Dip slides in 50% ethanol to remove more of the excess stain.
-
Differentiate in acidified alcohol (0.5% HCl in 70% ethanol) for a few seconds. This step is critical as it removes Safranin from the cellulosic tissues, leaving it in the lignified elements. Check under a microscope to ensure proper differentiation (lignified tissues should be red, and cellulosic tissues should be nearly colorless).
-
Wash thoroughly in running tap water for 5-10 minutes to stop the differentiation process.
-
-
Counterstaining with this compound/Fast Green:
-
Dehydrate the sections through an ethanol series: 50%, 70%, and 95% ethanol, for 2-3 minutes each.
-
Immerse slides in this compound or Fast Green solution for 30-60 seconds. The timing is crucial to avoid overstaining and masking the red of the Safranin.
-
-
Dehydration and Mounting:
-
Quickly rinse with 95% ethanol to remove excess green stain.
-
Transfer to 100% ethanol for 5 minutes (repeat once).
-
Clear in Xylene for 5-10 minutes (repeat once).
-
Mount with a permanent mounting medium and a coverslip.
-
Expected Results:
-
Lignified tissues (xylem, sclerenchyma): Red to dark red
-
Cellulosic tissues (parenchyma, collenchyma): Green to blue-green
-
Nuclei: Red or purple
-
Cuticle: Red
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Safranin and this compound differential staining protocol.
Application Notes and Protocols for Staining Nuclei in Live Cells with Green Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the nucleus in living cells is a cornerstone of many biological research and drug development applications, enabling the study of cell cycle dynamics, apoptosis, cell division, and nuclear morphology in real-time. While a variety of fluorescent dyes are available for this purpose, the selection of an appropriate stain is critical to ensure minimal cytotoxicity and phototoxicity, while providing robust and stable fluorescence for imaging.
This document provides detailed application notes and protocols for the use of green fluorescent dyes for staining nuclei in live cells. While the initial topic of interest was Ethyl Green, a thorough review of the scientific literature indicates that this compound is primarily used as a histological stain for fixed specimens and is not a standard or recommended dye for live-cell imaging. There is a notable lack of established protocols and quantitative data regarding its use in living cells, including its potential for cytotoxicity and its performance in fluorescence microscopy.
Therefore, these notes will focus on well-established and validated alternatives to this compound for live-cell nuclear staining, providing comprehensive protocols and comparative data to guide researchers in selecting the most suitable reagent for their experimental needs.
Section 1: this compound - Considerations for Use
This compound is a cationic triarylmethane dye that binds to DNA. Historically, it has been used in histology and cytology for staining nuclei in fixed tissues, often in conjunction with other counterstains. It is structurally similar to Mthis compound and the two are sometimes used interchangeably in these contexts.
Live-Cell Staining with this compound: A Word of Caution
Despite its affinity for DNA, this compound is not recommended for staining the nuclei of living cells for the following reasons:
-
Lack of Established Protocols: There are no widely accepted or validated protocols for the application of this compound in live-cell imaging. Key parameters such as optimal concentration, incubation time, and solvent compatibility have not been determined for live-cell applications.
-
Potential for Cytotoxicity: The chemical properties of this compound and its interaction with DNA may induce cytotoxic effects in living cells, potentially altering cellular processes and leading to artifacts. Without specific studies on its cytotoxicity, its use in live-cell experiments is risky.
-
Cell Permeability: It is not well-documented whether this compound can efficiently penetrate the intact plasma membrane of healthy, living cells to stain the nucleus. Many DNA-binding dyes are only able to enter cells with compromised membranes.
Given these significant limitations and the availability of superior alternatives, researchers are strongly advised to consider other green fluorescent nuclear stains that have been specifically developed and validated for live-cell imaging.
Section 2: Recommended Green Fluorescent Nuclear Stains for Live Cells
Several green fluorescent dyes are commercially available and have been extensively validated for their utility in live-cell nuclear staining. These dyes offer high specificity for DNA, low cytotoxicity, and good photostability. Below are detailed application notes and protocols for some of the most commonly used alternatives.
SYTOX® Green
Application Notes:
SYTOX® Green is a high-affinity nucleic acid stain that is cell-impermeant and thus does not cross the membranes of live cells. For this reason, it is an excellent indicator of dead or membrane-compromised cells, staining their nuclei with a bright green fluorescence. While not a stain for healthy, live cells, it is invaluable in cytotoxicity assays and for distinguishing live and dead cell populations in real-time. When a cell's plasma membrane integrity is compromised, SYTOX® Green enters the cell and binds to DNA, exhibiting a significant enhancement in fluorescence.
Key Features:
-
High affinity for DNA.
-
Large fluorescence enhancement upon binding to nucleic acids.
-
Cell-impermeant, making it a reliable dead-cell stain.
-
Minimal fluorescence in aqueous solution, leading to a high signal-to-noise ratio.
NucSpot® Live 488
Application Notes:
NucSpot® Live 488 is a cell-permeable green fluorescent nuclear stain specifically designed for live-cell imaging. It exhibits low toxicity and is suitable for long-term imaging experiments. This dye shows minimal fluorescence until it binds to DNA, which minimizes background signal and eliminates the need for wash steps.
Key Features:
-
Specifically stains the nucleus in live cells.
-
Low cytotoxicity, enabling long-term imaging.
-
No-wash, no-rinse protocol.
-
Photostable for reliable time-lapse imaging.
BioTracker 488 Green Nuclear Dye
Application Notes:
BioTracker 488 Green Nuclear Dye is another cell-permeable green fluorescent DNA stain suitable for live or fixed cells. It offers excellent specificity for DNA and has low toxicity for live-cell imaging applications. An efflux pump inhibitor, verapamil, is sometimes supplied with the dye to improve retention and staining in certain cell types.
Key Features:
-
Cell-membrane permeable.
-
Specific staining of nuclei in live or fixed cells.
-
Low toxicity for live-cell imaging.
-
Greater photostability compared to traditional blue fluorescent nuclear stains like DAPI and Hoechst.[1]
Quantitative Data Summary
| Dye | Excitation (nm) | Emission (nm) | Cell Permeability (Live Cells) | Primary Application | Cytotoxicity |
| SYTOX® Green | ~504 | ~523 | No | Dead Cell Staining | Not applicable for live cells |
| NucSpot® Live 488 | ~500 | ~515 | Yes | Live Cell Nuclear Staining | Low |
| BioTracker 488 Green | ~500 | ~515 | Yes | Live Cell Nuclear Staining | Low |
Experimental Protocols
Protocol 1: Dead Cell Staining with SYTOX® Green
Materials:
-
SYTOX® Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)
-
Live cells in culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC/GFP filter set)
Procedure:
-
Prepare Staining Solution: Prepare a working solution of SYTOX® Green at a final concentration of 50-100 nM in the desired cell culture medium or buffer.
-
Induce Cell Death (Positive Control): For a positive control, treat a sample of cells with an agent known to induce cell death (e.g., 0.1% Triton™ X-100 or heat shock).
-
Staining: Add the SYTOX® Green staining solution directly to the cells in their culture vessel.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells directly without washing. Dead cells will exhibit bright green fluorescent nuclei.
Protocol 2: Live-Cell Nuclear Staining with NucSpot® Live 488
Materials:
-
NucSpot® Live 488 (e.g., Biotium, Cat. No. 40081)
-
Live cells in culture medium
-
Fluorescence microscope with appropriate filters for green fluorescence
Procedure:
-
Prepare Staining Solution: Prepare a 1X working solution of NucSpot® Live 488 by diluting the stock solution in cell culture medium. A 1:1000 dilution is a good starting point, but the optimal concentration may vary depending on the cell type.
-
Staining: Replace the existing culture medium with the medium containing the NucSpot® Live 488 staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Imaging: Image the cells directly in the staining medium. The nuclei of live cells will be stained green.
Protocol 3: Live-Cell Nuclear Staining with BioTracker 488 Green Nuclear Dye
Materials:
-
BioTracker 488 Green Nuclear Dye (e.g., MilliporeSigma, Cat. No. SCT120)
-
Live cells in culture medium
-
Verapamil (optional, often supplied with the dye)
-
Fluorescence microscope with appropriate filters for green fluorescence
Procedure:
-
Prepare Staining Solution: Prepare a 1X working solution of BioTracker 488 Green Nuclear Dye in cell culture medium. A 1:1000 dilution of the stock solution is recommended. If using, add verapamil to the staining solution at the recommended concentration to inhibit efflux pumps.
-
Staining: Add the staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Imaging: The cells can be imaged directly without a wash step.
Diagrams
Experimental Workflow for Live-Cell Nuclear Staining
Caption: A generalized workflow for staining the nuclei of live cells with a green fluorescent dye.
Decision Tree for Selecting a Green Nuclear Stain
Caption: A decision-making guide for choosing the appropriate green nuclear stain based on experimental requirements.
References
Application Notes and Protocols: Ethyl Green Staining for Assessing Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl green, a cationic triarylmethane dye, is a selective nuclear stain with a high affinity for DNA. Historically used in histology, its application in cell viability and cytotoxicity assessment is multifaceted. Chemically, this compound is closely related to mthis compound and the two are often used interchangeably in staining protocols. Commercial preparations of mthis compound may, in fact, contain this compound. This document provides detailed protocols and application notes for using this compound (interchangeably with mthis compound) to assess cell viability, cellular activity, and apoptosis.
This compound functions both as a direct fluorescent indicator of cell death and as a counterstain in various cell health assays. As a viability indicator, its utility is based on the principle of dye exclusion. Live cells with intact plasma membranes exclude the dye, while cells with compromised membranes, a hallmark of cell death, allow the dye to enter and stain the nucleus. When bound to DNA, this compound exhibits far-red fluorescence, making it a suitable tool for fluorescence microscopy and flow cytometry. Additionally, its traditional use as a green counterstain provides excellent contrast in brightfield microscopy for assays such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for apoptosis.
This document outlines three primary applications:
-
Direct Cell Viability Assessment: Using fluorescent ethyl/mthis compound to differentiate and quantify live versus dead cells.
-
Mthis compound-Pyronin Staining: A method to differentiate DNA (staining green/blue-green) from RNA (staining red/pink), allowing for the assessment of cellular metabolic and proliferative states.
-
Counterstaining in Apoptosis Assays: Employing ethyl/mthis compound as a nuclear counterstain in the TUNEL assay to identify and quantify apoptotic cells within a tissue or cell population.
Data Presentation
The following tables summarize representative quantitative data for the applications described.
Table 1: Comparative Analysis of Cell Viability using Fluorescent Mthis compound and Propidium Iodide.
This table presents example data from a flow cytometry experiment comparing the percentage of dead cells identified by mthis compound versus the standard viability dye, propidium iodide (PI), after treating a cancer cell line with a cytotoxic agent.
| Treatment Concentration (µM) | % Dead Cells (Mthis compound+) | % Dead Cells (PI+) |
| 0 (Control) | 4.8% | 5.1% |
| 10 | 15.2% | 15.9% |
| 50 | 45.6% | 46.2% |
| 100 | 88.9% | 89.5% |
Note: Data are representative and illustrate the strong correlation between mthis compound and propidium iodide in identifying non-viable cells.
Table 2: Quantification of Apoptosis using TUNEL Assay with Mthis compound Counterstain.
This table shows representative data from the quantification of apoptosis in a tissue section following treatment to induce cell death. Apoptotic cells are TUNEL-positive (e.g., staining brown with a peroxidase substrate), and the total number of cells is determined by counting the mthis compound-stained nuclei.[1]
| Treatment Group | Total Nuclei (Mthis compound+) per Field | TUNEL-Positive Nuclei per Field | Apoptotic Index (%) |
| Control | 450 | 9 | 2.0% |
| Drug A (Low Dose) | 435 | 52 | 12.0% |
| Drug A (High Dose) | 410 | 123 | 30.0% |
Note: The Apoptotic Index is calculated as (TUNEL-Positive Nuclei / Total Nuclei) x 100. Data are for illustrative purposes.
Table 3: Assessment of Cellular Proliferation using Mthis compound-Pyronin Y Staining.
This table provides example data from a study analyzing cell populations based on their RNA content, an indicator of protein synthesis and metabolic activity. High RNA content (strong Pyronin Y staining) is characteristic of proliferating cells.[2][3]
| Cell Population | DNA Staining (Mthis compound) | RNA Staining (Pyronin Y Intensity) | Interpretation |
| Quiescent Lymphocytes | Green/Blue-Green | Low | Non-proliferating (G0 phase) |
| Stimulated Lymphocytes | Green/Blue-Green | High | Proliferating (G1/S/G2 phase) |
| Plasma Cells | Green/Blue-Green | Very High | High protein synthesis |
| Differentiated Epithelial Cells | Lavender (denatured DNA) | Low | Non-proliferating, differentiated |
Note: This table provides a qualitative to semi-quantitative representation of results from Mthis compound-Pyronin Y staining.
Experimental Protocols & Methodologies
Protocol 1: Direct Cell Viability Assessment by Fluorescent Mthis compound Staining
This protocol details the use of mthis compound as a fluorescent dye to identify and quantify dead cells in a population using fluorescence microscopy or flow cytometry. Live cells exclude the dye, while dead cells with compromised membranes are stained.
Materials:
-
Mthis compound powder (ensure it is free of crystal violet or purified)
-
Chloroform (for purification, if needed)
-
Distilled water
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Fluorescence microscope or flow cytometer with appropriate filters (Excitation ~633 nm, Emission ~677 nm)
Methodology:
-
Purification of Mthis compound (if required):
-
Commercial mthis compound is often contaminated with crystal violet. To remove it, prepare a 1% aqueous solution of mthis compound.
-
In a separatory funnel, mix the mthis compound solution with an equal volume of chloroform.
-
Shake vigorously and allow the layers to separate. The crystal violet will partition into the lower chloroform layer.
-
Discard the chloroform layer and repeat the extraction with fresh chloroform until the chloroform layer is colorless.
-
The upper aqueous layer is the purified mthis compound solution.
-
-
Preparation of Staining Solution:
-
Prepare a 0.1% (w/v) stock solution of purified mthis compound in distilled water.
-
For the working solution, dilute the stock solution in PBS to a final concentration of 2-4 µg/mL.
-
-
Cell Staining:
-
Harvest cells and prepare a single-cell suspension in PBS or culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the mthis compound working solution to the cell suspension.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Image using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5 filter set). Dead cells will exhibit bright red nuclear fluorescence, while live cells will show no fluorescence.
-
Flow Cytometry: Analyze the stained cell suspension directly on a flow cytometer. Use a 633 nm or similar red laser for excitation and collect the emission signal in the far-red channel (e.g., 660/20 nm bandpass filter). Gate on the fluorescent-positive population to quantify the percentage of dead cells.
-
Experimental Workflow for Direct Viability Assessment
References
Application Notes: Ethyl Green and Picro-Fuchsin Staining for Differential Tissue Visualization
Introduction
The Ethyl Green and Picro-Fuchsin staining method is a specialized histological technique designed for the differential visualization of nuclei, collagen, and other tissue elements such as muscle and cytoplasm within a single tissue section. This method combines the nuclear staining properties of this compound with the classic connective tissue staining capabilities of Picro-Fuchsin (a component of the Van Gieson stain).
This compound is a cationic triarylmethane dye that imparts a green or blue-green color to the nuclei, binding specifically to DNA.[1][2] Picro-Fuchsin is a mixture of two dyes: picric acid and acid fuchsin.[3][4] Due to differences in molecular size and tissue permeability, these dyes differentially stain various components. The small molecules of picric acid rapidly penetrate and stain cytoplasm and muscle yellow, while the larger molecules of acid fuchsin subsequently displace the picric acid from collagen fibers, staining them a vibrant red or pink.[5][6]
This combined staining protocol is particularly useful in studies where the simultaneous assessment of nuclear morphology and the extent of collagen deposition is critical, such as in fibrosis research, tumor pathology, and developmental biology.
Principle of the Method
The staining process follows a sequential application of the dyes. First, an acid-resistant nuclear stain is applied. While traditional Van Gieson methods use iron hematoxylin, this protocol substitutes it with this compound. Following nuclear staining, the tissue is treated with the Picro-Fuchsin solution. The differential affinity of tissue components for the acid fuchsin and picric acid results in the characteristic polychromatic staining. The acidic nature of the Picro-Fuchsin solution necessitates a robust nuclear stain that can withstand the low pH environment.
Experimental Protocols
I. Reagent and Solution Preparation
Safety Precaution: Always consult the Safety Data Sheet (SDS) for each chemical before handling. Dry picric acid can be explosive; it is recommended to use a saturated aqueous solution.[7]
| Reagent/Solution | Component | Quantity | Instructions |
| 1. This compound Solution (0.5%) | This compound Powder (C.I. 42590) | 0.5 g | Dissolve the dye in the sodium acetate buffer. The solution may be washed with chloroform to remove any potential crystal violet contaminants.[1] |
| 0.1M Sodium Acetate Buffer (pH 4.2) | 100 mL | To prepare the buffer, dissolve 1.36 g of sodium acetate trihydrate in 100 mL of distilled water and adjust the pH to 4.2 with glacial acetic acid.[8] | |
| 2. Picro-Fuchsin Solution (Van Gieson) | Saturated Aqueous Picric Acid | 100 mL | At room temperature, 78 mL of a saturated aqueous solution contains approximately 1 gram of solid picric acid.[7] |
| 1% Aqueous Acid Fuchsin | 5 - 15 mL | The amount of acid fuchsin can be adjusted based on desired staining intensity for collagen.[9] | |
| 3. Differentiating & Dehydrating Agents | Acetic Acid, 1% Aqueous | As needed | For washing post-staining. |
| Ethyl Alcohol | 70%, 95%, 100% | For dehydration series. | |
| Xylene (or substitute) | As needed | For clearing. |
II. Staining Procedure
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections cut at 4-6 microns.[4][10]
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Place slides in the 0.5% this compound solution and stain for 5 minutes.
-
Rinse briefly in distilled water. Sections will appear blue or green.[8]
-
-
Connective Tissue Staining:
-
Immerse slides in the Picro-Fuchsin (Van Gieson's) solution for 3 to 5 minutes.[10]
-
-
Dehydration and Clearing:
-
Mounting:
-
Apply a resinous mounting medium and coverslip the sections.
-
III. Expected Results
| Tissue Component | Stained Color |
| Nuclei | Green / Blue-Green |
| Collagen | Red / Pink |
| Muscle, Cytoplasm, Erythrocytes | Yellow |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound and Picro-Fuchsin staining protocol.
Caption: Workflow of the this compound and Picro-Fuchsin staining protocol.
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. biognost.com [biognost.com]
- 5. carlroth.com [carlroth.com]
- 6. van Gieson Staining Protocol - IHC WORLD [ihcworld.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 9. stainsfile.com [stainsfile.com]
- 10. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols for the Preparation of a Stable Ethyl Green Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Green is a cationic triarylmethane dye commonly utilized in histology and cytochemistry for the visualization of cellular components. It is structurally similar to Mthis compound and is often used interchangeably in various staining protocols, such as the Unna-Pappenheim method for the differentiation of DNA and RNA. A significant challenge in the use of this compound is its inherent instability in aqueous solutions, where it can spontaneously demethylate to form Crystal Violet. This degradation not only affects the staining specificity but also the reproducibility of experimental results.
These application notes provide a comprehensive guide to preparing a stable this compound working solution, including protocols for purification, buffer preparation, and storage, to ensure consistent and reliable performance in research and drug development applications.
Factors Affecting this compound Stability
The stability of an this compound working solution is influenced by several factors:
-
Purity of the Dye: Commercial preparations of this compound are often contaminated with Crystal Violet, which can accelerate the degradation of the primary dye.
-
pH of the Solution: this compound is most stable in a slightly acidic environment. Alkaline conditions promote the conversion of this compound to its colorless carbinol form and increase the rate of degradation to Crystal Violet.[1][2]
-
Storage Temperature: Elevated temperatures can accelerate the degradation of this compound.[3]
-
Exposure to Light: Like many organic dyes, this compound can be susceptible to photodegradation.[4]
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, information available for closely related Mthis compound-Pyronin solutions provides valuable insights into expected shelf life under optimal conditions. The stability of a freshly prepared this compound solution should be empirically validated for specific experimental needs.
Table 1: Estimated Stability of Purified 0.5% this compound Solution in 0.1 M Sodium Acetate Buffer (pH 4.8)
| Storage Condition | Expected Shelf Life | Observations |
| Room Temperature (20-25°C), Protected from Light | Up to 1 year | Gradual increase in Crystal Violet may occur. Periodic purification may be necessary for critical applications.[5][6] |
| Refrigerated (2-8°C), Protected from Light | Potentially > 1 year | Lower temperatures generally slow down chemical degradation.[3] |
| Room Temperature (20-25°C), Exposed to Light | Weeks to Months | Light exposure can accelerate the degradation process.[4] |
| Elevated Temperature (>30°C) | Days to Weeks | Higher temperatures significantly increase the rate of degradation.[3] |
Experimental Protocols
Protocol 1: Purification of this compound Dye
To enhance the stability and specificity of the working solution, it is crucial to remove the contaminating Crystal Violet from the commercial this compound powder. This is achieved through a chloroform extraction.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Chloroform
-
Separatory funnel
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Prepare a Stock Solution: Dissolve 2 grams of this compound powder in 100 mL of distilled water to create a 2% stock solution.
-
Chloroform Extraction:
-
Transfer the 2% this compound stock solution to a separatory funnel.
-
Add an equal volume of chloroform to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The upper aqueous layer will contain the purified this compound, while the lower chloroform layer will be colored violet due to the extracted Crystal Violet.
-
Drain and discard the lower chloroform layer.
-
-
Repeat Extraction: Repeat the chloroform extraction with fresh chloroform until the chloroform layer appears colorless or only faintly colored.
-
Final Aqueous Solution: The remaining aqueous layer is the purified this compound stock solution.
-
Filtration: Filter the purified stock solution through a fine filter paper to remove any particulate matter.
Caption: Workflow for the purification of this compound dye.
Protocol 2: Preparation of 0.1 M Sodium Acetate Buffer (pH 4.8)
A slightly acidic buffer is essential for maintaining the stability of the this compound working solution.
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Solution A (0.2 M Acetic Acid): Add 11.55 mL of glacial acetic acid to a 1000 mL volumetric flask and bring the volume to 1000 mL with distilled water.
-
Prepare Solution B (0.2 M Sodium Acetate): Dissolve 27.2 g of sodium acetate trihydrate in distilled water in a 1000 mL volumetric flask and bring the volume to 1000 mL.[7]
-
Mix Solutions: In a clean beaker or flask, combine 20.0 mL of Solution A (0.2 M acetic acid) and 30.0 mL of Solution B (0.2 M sodium acetate).[7]
-
Final Volume: Dilute the mixture with distilled water to a final volume of 100 mL.
-
pH Adjustment: Calibrate a pH meter and measure the pH of the buffer. If necessary, adjust the pH to 4.8 by adding small amounts of 0.2 M acetic acid (to lower pH) or 0.2 M sodium acetate (to raise pH).
Protocol 3: Preparation of a Stable 0.5% this compound Working Solution
Materials:
-
Purified 2% this compound stock solution (from Protocol 1)
-
0.1 M Sodium Acetate Buffer, pH 4.8 (from Protocol 2)
-
Volumetric flask
-
Amber glass storage bottle
Procedure:
-
Dilution: In a 100 mL volumetric flask, add 25 mL of the purified 2% this compound stock solution.
-
Buffering: Add 0.1 M Sodium Acetate Buffer (pH 4.8) to the flask to bring the final volume to 100 mL.
-
Mixing: Stopper the flask and invert several times to ensure thorough mixing.
-
Storage: Transfer the final 0.5% this compound working solution to a tightly sealed amber glass bottle to protect it from light. Store at room temperature (20-25°C).[5]
Application: Unna-Pappenheim Staining
A stable this compound working solution is critical for the Unna-Pappenheim technique, which differentiates between DNA and RNA in tissue sections.
Protocol:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in the 0.5% this compound working solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Counterstain with a 0.1% Pyronin Y solution for 30 seconds to 2 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei (DNA): Green to blue-green
-
Nucleoli and Cytoplasm (RNA): Red to pink
Troubleshooting and Stability Considerations
Issue: Staining appears weak or has a violet background. Possible Cause: Degradation of this compound to Crystal Violet. Solution:
-
Prepare a fresh working solution from purified stock.
-
Perform a chloroform extraction on the existing working solution to remove Crystal Violet.
Issue: Precipitate forms in the working solution. Possible Cause: Changes in pH or evaporation of the solvent. Solution:
-
Filter the solution before use.
-
Ensure the storage bottle is tightly sealed.
-
Verify the pH of the buffer used.
For enhanced stability:
-
Ascorbic Acid as a Potential Stabilizer: While not a standard practice for this compound, ascorbic acid has been shown to reduce and stabilize other dyes like Methylene Blue.[8][9] The addition of a low concentration of ascorbic acid (e.g., 0.01%) to the working solution could be explored as a potential method to inhibit oxidative degradation. However, this would require validation to ensure it does not interfere with the staining properties.
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway of this compound
The primary degradation pathway for this compound in an aqueous solution is the loss of its ethyl group to form Crystal Violet, which can be further demethylated.
Caption: Hypothetical degradation of this compound to Crystal Violet.
Decision Tree for Troubleshooting this compound Solution Instability
Caption: Troubleshooting guide for unstable this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study of pseudo-first and second-order degradation of Mthis compound under basic conditions | Poster Board #1127 - American Chemical Society [acs.digitellinc.com]
- 3. allanchem.com [allanchem.com]
- 4. bioenno.com [bioenno.com]
- 5. apexbt.com [apexbt.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. utminers.utep.edu [utminers.utep.edu]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA/DNA Differentiation Using Methyl Green-Pyronin Stain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Methyl Green-Pyronin staining technique, a classic histochemical method for the differential visualization of Deoxyribonucleic acid (DNA) and Ribonucleic acid (RNA) in tissue sections and cell preparations. This method is valuable for assessing cellular activity, particularly in contexts of proliferation, protein synthesis, and certain pathological conditions.
Principle of the Method
The Mthis compound-Pyronin (MGP) stain relies on the differential affinity of two cationic dyes for nucleic acids based on their degree of polymerization and structure.[1]
-
Mthis compound: This dye has a high affinity for highly polymerized DNA. Its two positively charged groups interact electrostatically with the phosphate groups of the DNA double helix.[2] This specific binding results in a distinct blue-green to green coloration of the nucleus.[2][3] Commercial preparations of Mthis compound are often contaminated with Crystal Violet, which can interfere with the specific staining of DNA. Therefore, purification by chloroform extraction is recommended for optimal results.[3]
-
Pyronin Y: This dye is a smaller, singly charged molecule that intercalates with RNA.[3] It stains RNA-rich structures, such as the nucleolus and cytoplasm, in shades of pink to red.[3] While Mthis compound can also bind to less polymerized nucleic acids, the more rapidly diffusing Pyronin Y displaces it from these sites, ensuring that only the highly polymerized DNA retains the Mthis compound.
The selectivity of this staining method is highly dependent on the pH of the staining solution, which is typically maintained between 4.2 and 4.8.[2][4] At a lower pH, the red staining by Pyronin Y is more prominent, while a higher pH favors the green-blue staining by Mthis compound.[2]
Applications
The MGP stain is a valuable tool in various research and diagnostic applications:
-
Identification of Plasma Cells: Plasma cells have a cytoplasm rich in RNA due to active immunoglobulin synthesis, which stains intensely red with Pyronin Y. This makes the MGP stain an excellent method for their visualization.[4]
-
Visualization of Nissl Substance: The MGP stain can be used to identify the distribution of Nissl substance (rough endoplasmic reticulum) in the cell bodies of neurons, which is rich in RNA.[3]
-
Assessment of Cellular Proliferation: In some cell renewal systems, this stain can differentiate between actively proliferating cells and differentiated, non-proliferating cells after acid denaturation of DNA.[5]
-
General Histological and Cytological Staining: It provides a clear differentiation of the nucleus (DNA) and RNA-containing cellular components, aiding in the morphological assessment of tissues and cells.[3]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data associated with the Mthis compound-Pyronin staining method.
| Parameter | Mthis compound (with DNA) | Pyronin Y (with RNA) | Staining Solution |
| Target Molecule | Highly Polymerized DNA | RNA | - |
| Binding Mechanism | Electrostatic interaction with the major groove | Intercalation | - |
| Absorption Maximum | ~642.5-645 nm | Not specified | - |
| Fluorescence Excitation Maximum | ~633 nm | ~548 nm | - |
| Fluorescence Emission Maximum | ~677 nm | ~566 nm | - |
| Typical Working Concentration | 0.1% - 0.5% (in stock solutions) | Varies with formulation | - |
| Optimal pH | - | - | 4.2 - 4.8 |
Experimental Protocols
Reagent Preparation
It is crucial to purify the Mthis compound stock solution to remove any contaminating Crystal Violet.
Purification of Mthis compound (2% Aqueous Stock Solution):
-
Prepare a 2% (w/v) aqueous solution of Mthis compound.
-
Transfer the solution to a separating funnel.
-
Add an equal volume of chloroform and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The Crystal Violet will partition into the lower chloroform layer, coloring it violet.
-
Drain and discard the chloroform layer.
-
Repeat the extraction with fresh chloroform until the chloroform layer remains colorless.
-
The purified aqueous Mthis compound solution is now ready for use in preparing the staining solution.
Acetate Buffer (pH 4.8):
-
Solution A: 0.2 M Acetic Acid (11.55 mL of glacial acetic acid in 1 L of distilled water)
-
Solution B: 0.2 M Sodium Acetate (27.2 g of sodium acetate trihydrate in 1 L of distilled water)
-
Mix 41.0 mL of Solution A with 59.0 mL of Solution B. Adjust the pH to 4.8 if necessary.
Mthis compound-Pyronin Staining Solution:
-
To 95 mL of Acetate Buffer (pH 4.8), add 2.5 mL of a 2% aqueous solution of Pyronin Y.
-
Mix well.
-
Add 2.0 mL of the purified 2% aqueous Mthis compound solution.
-
Mix thoroughly. The solution should be stored in a tightly capped bottle in the dark and is generally stable for several months.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Hydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of alcohol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in running tap water for 2 minutes.
-
Finally, rinse in distilled water.
-
-
Staining:
-
Incubate the slides in the Mthis compound-Pyronin staining solution for 5-10 minutes. The optimal time may need to be determined empirically.
-
-
Washing and Dehydration:
-
Rinse briefly in distilled water (1-2 quick dips).
-
Blot the sections carefully with filter paper.
-
Dehydrate rapidly through three changes of acetone for 1 minute each.
-
Alternatively, dehydrate in two changes of absolute alcohol for 1 minute each.[4]
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Staining Protocol for Frozen Sections
-
Fixation:
-
Fix frozen sections in methanol for 5 minutes.[4]
-
-
Staining:
-
Stain sections in the Mthis compound-Pyronin working solution for 5 minutes at room temperature.[4]
-
-
Washing and Dehydration:
-
Clearing and Mounting:
-
Clear the sections in three changes of a clearing reagent (e.g., xylene) for 1 minute each and mount.[4]
-
Expected Results
-
DNA (Nuclei): Blue-green to Green
-
RNA (Nucleolus, Cytoplasm, e.g., in plasma cells): Pink to Red
-
Cartilage, Mast Cell Granules, some Mucins: May also stain red
Limitations and Troubleshooting
-
Fixation: Avoid acidic fixatives as they can cause hydrolysis of nucleic acids. Formalin-fixed tissues are generally suitable, but Carnoy's fixative or methanol are often preferred for optimal preservation of nucleic acids.[4]
-
Staining Time: The balance between the green and red staining can be adjusted by varying the incubation time. Longer staining times tend to enhance the red Pyronin staining.
-
Purity of Dyes: The presence of Crystal Violet in Mthis compound can lead to non-specific blue staining. Always use purified Mthis compound.
-
pH Control: The pH of the staining solution is critical for differential staining and should be carefully controlled.[2]
-
Differentiation: The dehydration steps, particularly with alcohol or acetone, act as a differentiation step. Over-differentiation can lead to weak staining.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectral phasor analysis of Pyronin Y labeled RNA microenvironments in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Troubleshooting & Optimization
How to prevent fading of Ethyl green stained slides.
Welcome to the Technical Support Center for Ethyl Green stained slides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the fading of stained slides, ensuring the longevity and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (C.I. 42590) is a synthetic triarylmethane dye. It is structurally similar to Mthis compound and is often used as a biological stain, particularly for demonstrating nucleic acids in conjunction with pyronin in the Unna-Pappenheim stain. It imparts a green color to the stained tissues.[1][2][3]
Q2: What causes this compound stained slides to fade?
A2: The primary causes of fading in stained slides, including those stained with this compound, are photobleaching and chemical degradation. Photobleaching is the light-induced destruction of the dye molecules. Chemical degradation can be caused by exposure to oxygen, high humidity, and interaction with components of the mounting medium.[4][5]
Q3: How can I prevent my this compound stained slides from fading?
A3: To prevent fading, it is crucial to use an antifade mounting medium, store the slides in a cool, dark, and dry environment, and minimize their exposure to light during microscopy.[1][4]
Q4: What type of mounting medium is best for this compound stained slides?
A4: For optimal preservation, a non-aqueous, resinous mounting medium containing an antioxidant or a commercially available antifade reagent is recommended. These media help to protect the dye from photobleaching and oxidation.[3][5][6]
Q5: What are the ideal storage conditions for long-term preservation of this compound stained slides?
A5: For long-term storage, slides should be kept in a slide box or cabinet in a cool, dark, and dry place.[1] A temperature of 4°C is often recommended for fluorescently stained slides.[7] It is also important to ensure the storage area has low humidity to prevent moisture damage.[4]
Q6: Can I restain a faded this compound stained slide?
A6: Yes, it is often possible to restain faded slides. This typically involves removing the coverslip and mounting medium with a solvent like xylene, rehydrating the tissue, and then repeating the staining protocol.[4][8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter with your this compound stained slides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stain appears weak or faded immediately after preparation. | - Incomplete dehydration of the tissue before mounting.- Use of an inappropriate or low-quality mounting medium.- Excessive exposure to light during the staining and mounting process. | - Ensure complete dehydration with a graded alcohol series.- Use a high-quality resinous mounting medium, preferably one with antifade properties.- Minimize light exposure by working quickly and avoiding bright ambient light. |
| Slides fade rapidly (within days or weeks) after storage. | - Improper storage conditions (exposure to light, heat, or humidity).- The mounting medium has dried out or cracked. | - Store slides in a dedicated slide box in a cool, dark, and dry location (e.g., a refrigerator at 4°C).[7]- Ensure the coverslip is properly sealed to prevent the mounting medium from drying. If cracking occurs, consider remounting the slide. |
| Uneven fading across the slide. | - Uneven application of the mounting medium.- Inconsistent light exposure during microscopy. | - Apply a sufficient and even layer of mounting medium to cover the entire tissue section.- When performing microscopy, try to illuminate different areas of the slide for similar durations. |
| Presence of artifacts or precipitates on the stained tissue. | - Contaminated staining solutions or reagents.- Incomplete removal of paraffin wax during deparaffinization. | - Filter all staining solutions before use and use fresh reagents.- Ensure complete deparaffinization with fresh xylene.[12] |
Experimental Protocols
Protocol 1: Optimized this compound Staining Protocol to Minimize Fading
This protocol is designed to enhance the stability of the this compound stain.
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Distilled water
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This compound staining solution (e.g., 0.1% this compound in a suitable buffer)
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Dehydrating agents (graded alcohols)
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Clearing agent (Xylene or a xylene substitute)
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Antifade mounting medium (resinous)
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Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (1 change, 3 minutes).
-
Transfer through 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for a duration optimized for your tissue type (typically 5-10 minutes).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration:
-
Rapidly pass the slides through graded alcohols (70%, 95%, and 100%) to dehydrate the tissue. Minimize the time in lower alcohol concentrations to prevent excessive destaining.
-
-
Clearing:
-
Immerse in a clearing agent such as xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Apply a drop of antifade mounting medium to the slide and carefully lower a coverslip, avoiding air bubbles.
-
-
Drying and Storage:
-
Allow the mounting medium to cure completely in a dark, well-ventilated area.
-
Store the slides in a slide box in a cool, dark, and dry place.
-
Protocol 2: Restaining of Faded this compound Slides
This protocol can be used to restore the color of faded slides.
Materials:
-
Xylene
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Graded alcohols
-
Distilled water
-
This compound staining solution
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Coverslip Removal:
-
Rehydration:
-
Wash the slide in fresh xylene to remove any remaining mounting medium.
-
Rehydrate the tissue by passing it through descending grades of alcohol (100%, 95%, 70%) and finally into distilled water.
-
-
Restaining:
-
Immerse the slide in the this compound staining solution. The staining time may need to be adjusted and should be monitored to achieve the desired intensity.
-
-
Dehydration, Clearing, and Mounting:
-
Follow steps 3-6 from Protocol 1 to dehydrate, clear, and mount the restained slide.
-
Data Presentation
While specific quantitative data on the photostability of this compound is limited in published literature, the table below provides a representative comparison of the fading rates of different dye classes with and without antifade reagents, based on available data for similar fluorescent dyes. This data is intended to illustrate the significant impact of mounting media on stain preservation.
| Dye Class | Mounting Medium | Relative Fading Rate (Arbitrary Units) | Notes |
| Triarylmethane (e.g., similar to this compound) | Standard Resinous Medium | 100 | Baseline fading rate. |
| Triarylmethane (e.g., similar to this compound) | Resinous Medium with Antifade Agent | 20-40 | Significant reduction in fading. |
| Fluorescein | Glycerol/PBS | 100 | Rapid fading without protection.[13] |
| Fluorescein | Commercial Antifade Medium | 10-20 | Substantial improvement in stability.[13] |
Note: The values in this table are illustrative and intended for comparative purposes. Actual fading rates will vary depending on the specific dye, mounting medium, light source, and intensity of illumination.
Visualizations
Troubleshooting Workflow for Faded this compound Slides
References
- 1. researchgate.net [researchgate.net]
- 2. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 3. unige.ch [unige.ch]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ompj.org [ompj.org]
- 7. forum.painresearcher.net [forum.painresearcher.net]
- 8. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to re-stain a faded H&E tissue section - IHC WORLD [ihcworld.com]
- 11. A Method to Reuse Archived H&E Stained Histology Slides for a Multiplex Protein Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Background Staining with Ethyl Green
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific background staining when using Ethyl Green as a counterstain in histological and immunohistochemical (IHC) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a counterstain?
This compound is a cationic dye that belongs to the same family as Mthis compound. It is used as a nuclear counterstain in histology and IHC. Its primary mechanism involves binding to DNA, thereby staining the cell nucleus a distinct green color.[1] This provides a sharp contrast to the specific staining of target antigens, which are often visualized with brown (DAB), red, or blue chromogens.[2][3]
Q2: What are the common causes of non-specific background staining with this compound?
Non-specific background staining with this compound can obscure the specific signal and lead to misinterpretation of results. The most common causes include:
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Overstaining: Excessive incubation time or using too high a concentration of the this compound solution can lead to diffuse background staining.[2]
-
Issues with Tissue Preparation: Inadequate fixation, improper deparaffinization, or tissue sections that are too thick can contribute to high background.[4]
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Contamination of the Staining Solution: Commercial preparations of Mthis compound (and by extension, this compound) can sometimes be contaminated with Crystal Violet, which can cause non-specific staining.[1][5]
-
Inadequate Rinsing or Differentiation: Insufficient washing after the counterstaining step or an improper differentiation step can leave excess dye on the tissue.
-
pH of the Staining Solution: The pH of the this compound solution can influence its binding affinity and specificity. An inappropriate pH may lead to increased background.
Q3: I am observing a diffuse green background across the entire tissue section. How can I resolve this?
A diffuse background is often a result of overstaining. To address this, you can optimize your staining protocol by:
-
Reducing Incubation Time: Decrease the time the tissue section is immersed in the this compound solution.[2]
-
Lowering Stain Concentration: Dilute the this compound stock solution to a lower working concentration.
-
Introducing a Differentiation Step: After staining, briefly rinse the slides in a weak acid solution (e.g., 0.1% acetic acid in water) to remove excess, non-specifically bound stain. This step needs to be carefully timed to avoid destaining the nuclei.
Q4: My nuclei are stained too intensely, masking the specific IHC signal. What should I do?
Overly intense nuclear staining can be as problematic as background staining. To reduce the intensity of the nuclear stain:
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Shorten the Staining Time: A shorter incubation in this compound will result in a lighter stain.[2]
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Use a More Dilute Staining Solution: This will decrease the amount of dye that binds to the nuclei.
-
Optimize the Differentiation Step: A slightly longer or more concentrated differentiation step can help to reduce the intensity of the nuclear stain to the desired level.
Q5: Can the type of chromogen used in my IHC protocol affect the this compound background?
While the chromogen itself does not directly cause this compound background, the choice of chromogen is crucial for achieving good contrast. This compound provides a green nuclear stain, which contrasts well with red, purple, and brown chromogens.[3][6] If you are using a green chromogen, the this compound counterstain will not be suitable as it will not provide the necessary contrast to distinguish the specific signal from the counterstain.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific background staining with this compound.
Caption: A flowchart for systematically troubleshooting non-specific background staining with this compound.
Quantitative Data Summary
Optimizing the parameters of your this compound staining protocol is crucial for achieving clean, specific results. The following table provides a starting point for this optimization.
| Parameter | Recommended Range | Potential Issue if Not Optimal | Troubleshooting Action |
| This compound Concentration | 0.1% - 0.5% (w/v) | High background; overly intense nuclear staining | Decrease concentration |
| Incubation Time | 1 - 10 minutes | High background; overly intense nuclear staining | Reduce incubation time |
| pH of Staining Solution | 4.0 - 5.5 | Poor staining; increased background | Adjust pH with acetic acid or a buffer system |
| Differentiation Time | 10 - 30 seconds | Loss of nuclear stain; insufficient background reduction | Adjust duration of the weak acid rinse |
Experimental Protocols
Protocol for this compound Counterstaining in IHC
This protocol assumes that the preceding immunohistochemical staining steps have been completed.
Reagents:
-
This compound Staining Solution (0.2% w/v in a suitable buffer, e.g., acetate buffer pH 4.8)
-
Distilled or Deionized Water
-
Differentiation Solution (e.g., 0.1% Acetic Acid in distilled water) - Optional
-
Dehydrating agents (graded alcohols)
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Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Washing: After the final wash step of your IHC protocol, rinse the slides thoroughly in distilled water.
-
Counterstaining: Immerse the slides in the this compound staining solution for 3-5 minutes.[7][8] The optimal time will need to be determined empirically.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If background staining is an issue, quickly dip the slides in the differentiation solution for 10-20 seconds. Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
Dehydration: Dehydrate the sections through a series of graded alcohols (e.g., 70%, 95%, 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Coverslip the slides using a permanent mounting medium.
Protocol for Optimizing this compound Staining
To determine the optimal staining parameters for your specific tissue and experimental conditions, it is recommended to perform a titration.
Procedure:
-
Prepare a series of slides with your tissue of interest that have undergone the same IHC procedure.
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Vary Incubation Time: Using a fixed concentration of this compound, incubate different slides for varying durations (e.g., 1, 3, 5, and 10 minutes).
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Vary Concentration: Using a fixed incubation time, stain different slides with varying concentrations of this compound (e.g., 0.1%, 0.2%, and 0.5%).
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Evaluate Differentiation: For a set of slides stained under the same conditions, apply the differentiation step for different lengths of time (e.g., 5, 15, and 30 seconds).
-
Microscopic Examination: After processing and mounting, examine all slides under a microscope to determine the conditions that provide a clear, specific nuclear stain with minimal background.
References
- 1. Mthis compound - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. IHC Counterstains | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. stainsfile.com [stainsfile.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
- 8. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
Optimizing Ethyl Green Nuclear Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Ethyl Green nuclear staining. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure crisp, specific, and reproducible nuclear localization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain the nucleus?
This compound (Color Index 42590) is a cationic triarylmethane dye that functions as a nuclear stain.[1] Its positively charged molecules bind electrostatically to the negatively charged phosphate backbone of DNA, resulting in a green coloration of the cell nucleus.[1] It is structurally and functionally similar to Mthis compound and is often used as a counterstain in histological and immunohistochemical preparations to provide contrast to cytoplasmic or membrane-bound targets.
Q2: What is a typical starting incubation time for this compound staining?
A common starting point for this compound or the closely related Mthis compound nuclear staining is a 5 to 10-minute incubation at room temperature.[2][3][4] However, the optimal time can vary significantly depending on the tissue type, fixation method, and the desired staining intensity.[5][6] For a potentially stronger stain, incubation at 60°C for 1-5 minutes can be tested.[2][6]
Q3: Can I reuse my this compound staining solution?
While some protocols for similar stains like Mthis compound suggest that the solution may be reheated and reused, it is generally recommended to use fresh staining solution for optimal and consistent results.[5][6] Depleted or old solutions can lead to weak and inconsistent staining.
Q4: Why does my this compound staining appear weak or faint?
Weak nuclear staining is a common issue and can be attributed to several factors:
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Insufficient Incubation Time: The most straightforward cause is that the stain was not left on the tissue long enough to fully bind to the nuclear DNA.
-
Depleted or Expired Stain: The dye can degrade over time, losing its staining efficacy.
-
Excessive Differentiation: If your protocol includes a differentiation step (e.g., an acid rinse), it may be too harsh or too long, stripping the stain from the nuclei.[7]
-
Poor Fixation: Inadequate tissue fixation can lead to poor preservation of nuclear structures, hindering dye binding.[8]
Q5: My this compound is staining the cytoplasm. How can I fix this?
Non-specific cytoplasmic staining is typically a result of:
-
Overly Concentrated Stain: A high concentration of the dye can lead to electrostatic binding to other negatively charged molecules in the cytoplasm.
-
Excessive Incubation Time: Leaving the stain on for too long can also promote non-specific binding.
-
Inadequate Rinsing: Insufficient rinsing after the staining step may leave unbound dye in the cytoplasm.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound nuclear staining.
Issue 1: Weak or No Nuclear Staining
| Potential Cause | Recommended Solution |
| Incubation time is too short. | Increase the incubation time in increments of 2-5 minutes. For a more intense stain, consider incubating at 60°C for 1-5 minutes.[2][6] |
| Stain solution is depleted or expired. | Prepare a fresh solution of this compound. Ensure the dye is fully dissolved. |
| Excessive differentiation step. | If using a differentiation solution (e.g., acid alcohol), reduce the incubation time or use a less concentrated solution.[7] |
| Poor tissue fixation. | Ensure that the tissue was properly and adequately fixed to preserve nuclear morphology.[8] |
| Incorrect pH of the staining solution. | Verify that the pH of your this compound solution is within the optimal range (typically slightly acidic). |
Issue 2: Overstaining or Dark Green Nuclei
| Potential Cause | Recommended Solution |
| Incubation time is too long. | Reduce the incubation time in 1-2 minute increments. |
| Stain concentration is too high. | Dilute the this compound staining solution. Perform a titration to find the optimal concentration. |
| Insufficient differentiation. | If your protocol allows, introduce or increase the time in a differentiation solution to remove excess stain. |
Issue 3: Non-specific Cytoplasmic Staining
| Potential Cause | Recommended Solution |
| Stain concentration is too high. | Prepare a more dilute solution of this compound. |
| Incubation time is excessive. | Decrease the incubation time to minimize non-specific binding. |
| Inadequate rinsing. | Ensure thorough but gentle rinsing after the staining step to remove unbound dye. |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol provides a systematic approach to determine the optimal incubation time for your specific tissue and experimental conditions.
1. Reagent Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in a slightly acidic buffer (e.g., 0.1 M acetate buffer, pH 4.0). Ensure the dye is completely dissolved. Some protocols suggest filtering the solution before use.[4]
2. Tissue Preparation:
-
Use consistently prepared tissue sections (e.g., same fixation, thickness, and pre-treatment).
3. Staining Procedure: a. Deparaffinize and rehydrate tissue sections as per your standard protocol. b. Create a series of incubation times to test, for example: 2, 5, 10, 15, and 20 minutes at room temperature. c. For each time point, apply the this compound solution to a separate tissue section. d. After the designated incubation time, gently rinse the slides in distilled water. e. If necessary, perform a brief differentiation step (e.g., a few quick dips in 0.1% acetic acid), followed by another rinse. f. Dehydrate the sections through graded alcohols. g. Clear in xylene or a xylene substitute. h. Mount with a resinous mounting medium.
4. Evaluation:
-
Examine the slides under a microscope.
-
Assess the staining intensity of the nuclei and the level of background staining for each incubation time.
-
Select the incubation time that provides strong and specific nuclear staining with minimal background.
Data Presentation
Table 1: Recommended Incubation Times for this compound Nuclear Staining
| Incubation Time | Temperature | Expected Outcome | Troubleshooting |
| 1-2 minutes | Room Temp. | Very light green nuclei, may be insufficient for most applications. | If staining is too weak, increase time. |
| 3-5 minutes | Room Temp. | Light to moderate green nuclei, good for providing contrast without overpowering other stains.[2][6] | A good starting point for optimization. |
| 5-10 minutes | Room Temp. | Moderate to strong green nuclei, often considered the standard range.[4] | If background is high, reduce time. |
| 10-15 minutes | Room Temp. | Strong to very strong green nuclei. | Risk of overstaining and non-specific binding. |
| 1-5 minutes | 60°C | Strong green nuclei, can enhance staining intensity in a shorter time.[2][6] | Monitor closely to prevent overstaining. |
Visualization
Caption: Troubleshooting workflow for optimizing this compound nuclear staining.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Mthis compound - Wikipedia [en.wikipedia.org]
- 2. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
- 3. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 4. fdneurotech.com [fdneurotech.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.cap.org [documents.cap.org]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Common artifacts in Ethyl green histology and how to avoid them.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ethyl Green in histological staining. It is designed for researchers, scientists, and drug development professionals to help identify and prevent common artifacts.
Troubleshooting Guide: Common Staining Artifacts
This guide addresses specific issues that may arise during the this compound staining procedure, providing probable causes and solutions.
| Problem | Probable Cause(s) | Solution(s) |
| 1. Weak or No Nuclear Staining | 1. Over-differentiation: Excessive rinsing after staining can remove the dye from the nuclei.[1] 2. Incorrect pH: The pH of the staining solution is too high, favoring the counterstain.[2] 3. Depleted Stain: The staining solution may be old or have lost efficacy. | 1. Reduce the duration of post-staining rinses. An ice-cold distilled water rinse followed by t-butanol dehydration can be effective.[1] 2. Adjust the pH of the staining solution to the optimal range (typically around pH 4.8).[2] 3. Prepare a fresh staining solution. |
| 2. Non-Specific Cytoplasmic Staining (Purple/Blue) | 1. Contaminated Dye: The this compound dye may be contaminated with Crystal Violet.[3] 2. Incorrect pH: A pH lower than 4.8 can lead to a prevalence of the red pyronin stain, but improper differentiation can also cause non-specific background.[2] 3. Inadequate Rinsing: Insufficient rinsing may leave excess stain on the slide.[1] | 1. Purify the this compound solution by performing a chloroform extraction to remove Crystal Violet contamination.[3][4] 2. Ensure the staining solution is buffered to pH 4.8 for optimal differentiation between DNA and RNA.[2] 3. Follow the recommended rinsing protocol carefully to remove unbound dye. |
| 3. Nuclei Stain Red Instead of Green/Blue-Green | 1. DNA Depolymerization: Certain fixatives, particularly those containing mercuric chloride or strong acids, can depolymerize DNA, causing it to stain with the pyronin counterstain.[4] 2. High Temperature: Excessive heat during paraffin impregnation or the flotation bath can also lead to pyroninophilic DNA.[2] | 1. Avoid fixatives containing mercuric chloride.[4] Use neutral buffered formalin, Carnoy's fixative, or absolute alcohol.[5] 2. Maintain appropriate temperatures during tissue processing, especially during paraffin infiltration and slide flotation.[2] |
| 4. Presence of Precipitate on the Tissue Section | 1. Undissolved Stain: The stain may not have been fully dissolved when the solution was prepared. 2. Contaminated Solutions: Staining solutions can become contaminated with microorganisms or foreign particles over time.[6] 3. Expired Reagents: Using expired staining solutions can result in precipitate formation.[6] | 1. Ensure the dye is completely dissolved during preparation. Filtering the staining solution before use is recommended.[7] 2. Use clean glassware and filter staining solutions if they appear cloudy. 3. Always use reagents within their expiration date. |
| 5. Muddy Appearance of Nuclei/Lack of Detail | 1. Residual Wax: Incomplete removal of paraffin wax before staining can prevent proper stain penetration.[6] | 1. Ensure complete deparaffinization by extending the time in xylene or using fresh xylene solutions before starting the staining protocol.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to purify this compound before use?
A1: Commercial preparations of this compound can be contaminated with Crystal Violet, from which it is derived.[3][8] This contaminant can cause non-specific background staining, obscuring the desired specific nuclear stain. Purifying the dye, typically through chloroform extraction, removes this impurity and ensures cleaner, more specific results.[4]
Q2: What is the optimal pH for an this compound-Pyronin stain?
A2: The optimal pH for differential staining of DNA and RNA with an this compound-Pyronin solution is approximately 4.8.[2] At this pH, this compound selectively binds to the more polymerized DNA in the chromatin, staining it blue-green, while Pyronin Y stains the less polymerized RNA in nucleoli and cytoplasm red.[4] Deviations from this pH can lead to either predominantly green or red staining.[2]
Q3: Which fixatives should be avoided when using this compound?
A3: It is best to avoid fixatives containing mercuric chloride, as they can cause DNA depolymerization, leading to aberrant red staining of nuclei by pyronin.[4] Very acidic fixatives should also be avoided as they can interfere with the reaction and cause hydrolysis.[2] Fixatives with a formaldehyde concentration higher than 10% are also not recommended as they can block DNA aminic groups.[2]
Q4: Can I use an aqueous mounting medium with this compound?
A4: No, this compound is not compatible with aqueous mounting media. Stained sections should be dehydrated through a series of ethanol solutions, cleared with an agent like xylene, and then permanently mounted with a resinous medium.[9]
Q5: My stain is consistently too weak. How can I increase the intensity?
A5: To increase staining intensity, you can try slightly increasing the incubation time in the this compound solution.[9] Another effective method is to gently heat the staining solution to 60°C and immerse the slides, which can improve the uptake of the stain.[10] Additionally, reducing the duration of the post-staining differentiation or rinse steps can help retain more of the dye in the nuclei.[10]
Experimental Protocols
Protocol 1: Purification of this compound Solution
This protocol describes the process for removing Crystal Violet contaminants from a stock solution of this compound.
-
Prepare a 2% aqueous stock solution of this compound.
-
Transfer the solution to a stoppered separating funnel.
-
Add a volume of chloroform approximately equal to the volume of the dye solution.
-
Shake the funnel periodically for about 30 minutes. The Crystal Violet will be extracted into the chloroform layer, discoloring it.[4]
-
Allow the two phases to separate completely.
-
Drain off and discard the lower chloroform layer.
-
Repeat the extraction with fresh chloroform until the chloroform layer remains colorless or nearly so.[4]
-
The purified aqueous this compound solution is now ready to be used for preparing the final staining solution.
Protocol 2: this compound-Pyronin Y Staining
This protocol provides a standard method for the differential staining of DNA and RNA in paraffin-embedded tissue sections.
-
Deparaffinization and Hydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (3 minutes).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the staining solution by combining the purified this compound, Pyronin Y, and an acetate buffer (pH 4.8). A typical formulation involves dissolving 0.5 g of purified mthis compound and 0.2 g of pyronin B in 100 ml of M/10 acetate buffer at pH 4.4.[5]
-
Gently blot the slides to remove excess water.
-
Place slides into the staining solution for 20-30 minutes.[4]
-
-
Rinsing and Differentiation:
-
Dehydration and Mounting:
Expected Results:
Visual Guides
References
- 1. academic.oup.com [academic.oup.com]
- 2. bio-optica.it [bio-optica.it]
- 3. stainsfile.com [stainsfile.com]
- 4. stainsfile.com [stainsfile.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
Adjusting pH of Ethyl green solution for better contrast.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Ethyl Green staining protocols for enhanced contrast.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound solution to achieve high contrast in nuclear staining?
A1: Based on established protocols for the chemically similar and often interchangeably used Mthis compound, the optimal pH for an this compound staining solution is approximately 4.2.[1][2][3] Maintaining a slightly acidic environment is crucial for the selective binding of this compound to DNA, resulting in strong nuclear contrast.
Q2: How do I prepare a pH-adjusted this compound staining solution?
A2: To ensure a stable pH of 4.2, it is recommended to prepare a 0.1M sodium acetate buffer. The this compound solution (typically at a concentration of 0.1% to 0.5%) should then be prepared using this buffer.[1][2][3]
Q3: Can I use water instead of a buffer to prepare my this compound solution?
A3: While this compound is soluble in water, using a buffer is highly recommended.[4] A buffer will resist changes in pH that can occur due to the introduction of tissue sections or atmospheric CO2, ensuring more consistent and reproducible staining results.
Q4: My this compound staining is weak. Could the pH be the issue?
A4: Yes, an incorrect pH is a common cause of weak staining. If the pH is too high (alkaline), the affinity of this compound for chromatin may be reduced, leading to faint nuclear staining. Conversely, a pH that is too low may lead to non-specific background staining. It is advisable to verify the pH of your staining solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Nuclear Staining | Incorrect pH of Staining Solution: The pH may be too high (alkaline), reducing the dye's affinity for DNA. | Prepare a fresh 0.1M sodium acetate buffer at pH 4.2 and use it to make a new this compound solution.[1][2][3] |
| Insufficient Staining Time: The incubation time may be too short for adequate dye penetration and binding. | Increase the staining time. A typical starting point is 5-10 minutes. | |
| Over-fixation of Tissue: Excessive fixation can mask the antigenic sites for the dye. | Reduce fixation time or consider antigen retrieval methods.[5] | |
| High Background Staining | Staining Solution Concentration Too High: An overly concentrated solution can lead to non-specific binding. | Dilute the this compound solution. Perform a titration to find the optimal concentration. |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Ensure thorough but brief rinsing in distilled water or buffer after the staining step. | |
| pH of Staining Solution is Too Low: A highly acidic environment may promote non-specific binding. | Check and adjust the pH of your staining solution to 4.2. | |
| Uneven Staining | Incomplete Deparaffinization/Rehydration: Residual paraffin or incomplete rehydration can prevent uniform access of the dye to the tissue. | Ensure complete deparaffinization and gradual rehydration through a series of alcohol concentrations. |
| Presence of Air Bubbles: Air bubbles trapped on the tissue can block the stain. | Carefully apply the staining solution to avoid trapping air bubbles. | |
| Cytoplasmic Staining | Contamination with Crystal Violet: this compound is often contaminated with crystal violet, which can cause cytoplasmic staining. | If pure nuclear staining is critical, wash the this compound solution with chloroform to extract the crystal violet contaminant.[4] |
| pH Imbalance: An incorrect pH can sometimes lead to less specific binding. | Verify and adjust the pH of the staining solution to the recommended 4.2. |
Experimental Protocols
Preparation of 0.1M Sodium Acetate Buffer (pH 4.2)
-
Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.
-
Monitor the pH using a calibrated pH meter.
-
Adjust the pH to 4.2 by adding glacial acetic acid dropwise while stirring.
-
Store the buffer at 4°C.
Preparation of 0.5% this compound Staining Solution
-
Weigh 0.5 g of this compound powder.
-
Add the powder to 100 ml of the 0.1M sodium acetate buffer (pH 4.2).
-
Mix thoroughly until the dye is completely dissolved.
-
Filter the solution before use to remove any undissolved particles.
Staining Procedure
-
Deparaffinize and rehydrate tissue sections through a series of xylene and graded alcohol washes.
-
Rinse in distilled water.
-
Incubate sections in the 0.5% this compound solution for 5-10 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
Dehydrate the sections through a graded alcohol series.
-
Clear in xylene and mount with a suitable mounting medium.
Quantitative Data Summary
To systematically optimize the pH for your specific application, it is recommended to test a range of pH values and evaluate the resulting contrast. Below is a template for recording your observations.
| pH of Staining Solution | Nuclear Staining Intensity (1-5) | Background Staining Intensity (1-5) | Contrast Ratio (Nuclear/Background) | Notes |
| 3.5 | 4 | 3 | 1.33 | Some background observed |
| 4.2 | 5 | 1 | 5.00 | Optimal contrast, crisp nuclear detail |
| 5.0 | 3 | 1 | 3.00 | Weaker nuclear staining |
| 5.5 | 2 | 1 | 2.00 | Faint nuclear staining |
Note: The data in this table is illustrative. Researchers should generate their own data based on their specific tissues and imaging systems.
Workflow for pH Adjustment of this compound Solution
Caption: Workflow for preparing and optimizing pH-adjusted this compound solution.
References
- 1. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
- 2. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. stainsfile.com [stainsfile.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Removing crystal violet contamination from Ethyl green solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of Crystal Violet contamination from Ethyl Green solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution contaminated with Crystal Violet?
A1: this compound is synthesized by the ethylation of Crystal Violet. Consequently, Crystal Violet is a common impurity in commercially available this compound dyes if the reaction is incomplete or the product is not sufficiently purified.[1]
Q2: What is the chemical difference between this compound and Crystal Violet?
A2: this compound is a derivative of Crystal Violet, featuring an additional N-ethyl group.[1][2] Both are cationic triphenylmethane dyes. This structural similarity can make them challenging to separate.
Q3: How can I confirm the presence of Crystal Violet contamination in my this compound solution?
A3: Spectrophotometry can be used to detect Crystal Violet contamination. The maximum absorption wavelengths for Crystal Violet and other similar dyes are distinct enough to allow for their identification. For more precise quantification, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: Are there any safety precautions I should take when handling these dyes and the solvents used for purification?
A4: Yes. Both this compound and Crystal Violet should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. The solvents used in the purification process, such as chloroform, are hazardous and should be used in a well-ventilated area or a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
This guide addresses potential issues that may arise during the liquid-liquid extraction protocol for removing Crystal Violet from an aqueous this compound solution.
Experimental Protocols
Method 1: Liquid-Liquid Extraction
This protocol is based on the established method of using chloroform to extract Crystal Violet from solutions of similar dyes like Mthis compound.
Objective: To separate Crystal Violet from an aqueous this compound solution.
Materials:
-
Contaminated this compound aqueous solution
-
Chloroform
-
Separatory funnel
-
Beakers
-
Saturated NaCl (brine) solution (optional, for emulsions)
-
pH meter and appropriate buffers (optional)
Workflow Diagram:
Procedure:
-
Transfer the contaminated this compound solution into a separatory funnel of appropriate size.
-
Add a volume of chloroform to the separatory funnel, roughly equal to the volume of the aqueous solution.
-
Stopper the funnel and, while holding the stopper and stopcock securely, invert it gently.
-
Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.
-
Shake the funnel gently for 1-2 minutes to allow for the partitioning of the dyes between the two immiscible phases.
-
Place the separatory funnel back on a ring stand and allow the layers to fully separate. The upper layer will be the aqueous this compound solution, and the lower, denser layer will be the chloroform containing the extracted Crystal Violet.
-
Carefully drain the lower chloroform layer into a designated waste container. The Crystal Violet will impart a violet color to the chloroform.
-
Repeat steps 2-7 with fresh portions of chloroform until the chloroform layer appears colorless, indicating that the Crystal Violet has been effectively removed.
-
After the final extraction, collect the purified aqueous this compound solution from the top of the separatory funnel.
Method 2: Solid Phase Extraction (SPE)
For a more modern and potentially more efficient separation, a Solid Phase Extraction (SPE) protocol can be developed. This is a general guideline, and optimization may be required.
Objective: To separate Crystal Violet from an this compound solution using a C18 SPE cartridge.
Materials:
-
Contaminated this compound solution
-
C18 SPE cartridge
-
Methanol (for conditioning)
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Deionized water
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Elution solvent (e.g., acidified methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass methanol through the C18 cartridge, followed by deionized water to activate the stationary phase. Do not let the cartridge run dry.
-
Loading: Load the contaminated this compound solution onto the cartridge. Both dyes should be retained on the C18 sorbent.
-
Washing: A series of wash steps with increasing solvent strength (e.g., increasing percentages of methanol in water) can be used to selectively elute the two dyes. Due to their structural similarity, developing a precise wash and elution protocol will require experimentation. The goal is to find a solvent composition that elutes this compound while leaving Crystal Violet bound to the column, or vice-versa.
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Elution: Elute the desired dye using a strong organic solvent, such as acidified methanol.
-
Analysis: Collect fractions and analyze them using spectrophotometry or HPLC to determine the separation efficiency.
Data Presentation
The following tables provide a summary of the physical and chemical properties of this compound and Crystal Violet, which are relevant for their separation.
Table 1: Physical and Chemical Properties
| Property | This compound | Crystal Violet |
| Molecular Formula | C₂₇H₃₅BrClN₃[3] | C₂₅H₃₀ClN₃[4] |
| Molecular Weight | 516.9 g/mol [3] | 407.98 g/mol |
| Appearance | Green crystalline solid | Dark green to violet crystals |
| Solubility in Water | Soluble[2] | 4,000 mg/L at 25°C[4] |
| Solubility in Ethanol | Soluble[5] | 3-14%[4] |
| Solubility in Chloroform | Partially Soluble | 5.1%[4] |
Table 2: Spectrophotometric Data
| Dye | Maximum Absorption Wavelength (λmax) |
| This compound | 629 nm[1] |
| Crystal Violet | ~590 nm |
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 14855-76-6: this compound | CymitQuimica [cymitquimica.com]
Weak or inconsistent Ethyl green staining in tissue sections.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering weak or inconsistent Ethyl Green staining in tissue sections.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound staining look more purple than green? A1: Your this compound solution is likely contaminated with Crystal Violet. This compound is synthesized from Crystal Violet, which can remain as a contaminant.[1][2] To resolve this, the stain solution can be washed with chloroform to extract the Crystal Violet.[1]
Q2: My nuclear staining is very weak. What is the most common reason? A2: The most common causes for weak nuclear staining are incomplete removal of paraffin wax, which blocks the aqueous stain from penetrating the tissue, or over-differentiation in acidic alcohol if used.[3][4] Other factors include exhausted or too dilute staining solution, insufficient staining time, or poor fixation.[3][4]
Q3: The staining is uneven across the tissue section. What could be the cause? A3: Uneven staining can result from several factors. Allowing the tissue section to dry out during the staining process is a frequent cause.[5] Incomplete removal of paraffin wax or mounting media from frozen sections can also prevent even dye infiltration.[6] Additionally, ensure the entire tissue section is completely covered with reagent at each step.[5]
Q4: Can the pH of my reagents affect this compound staining? A4: Yes, the pH of your staining solution and rinsing water can significantly impact staining results. The charge distribution of the dye and tissue molecules, which determines binding affinity, is influenced by pH.[7] Using tap water with a high or variable pH can alter the effectiveness of the stain; using deionized or distilled water is recommended for consistency.[4][6]
Troubleshooting Guide
Issue 1: Weak or No Staining
| Possible Cause | Suggested Solution |
| Inadequate Deparaffinization | Residual wax prevents the aqueous stain from reaching the tissue. Ensure complete removal by using fresh xylene and adequate incubation time.[3][4] |
| Exhausted or Dilute Stain | The staining solution may have degraded or be too low in concentration. Prepare a fresh solution or increase the concentration.[5] Also, check the expiration date of the dye powder and store it properly.[8] |
| Insufficient Staining Time | The dye may not have had enough time to bind to the nuclear components. Incrementally increase the incubation time.[3][5] |
| Over-fixation | Excessive cross-linking of proteins from prolonged or harsh fixation can mask antigenic sites and dye-binding targets. Optimize fixation time and consider the appropriate fixative for your target.[5][9] |
| Excessive Differentiation | If a regressive staining protocol is used, spending too much time in the acid alcohol differentiator can remove too much of the stain. Reduce the differentiation time or use a lower concentration of acid alcohol.[3][4] |
| Thick/Thin Tissue Sections | Section thickness directly impacts staining intensity. If sections are too thin, the signal may be weak. If they are too thick, it can lead to uneven staining and false intensity. Aim for a consistent thickness, typically 4-5 µm.[6][10] |
Issue 2: Inconsistent or Uneven Staining
| Possible Cause | Suggested Solution |
| Drying of Specimen | Allowing the tissue to dry at any stage of the staining process will lead to inconsistent results. Keep slides hydrated and avoid delays between steps.[5] |
| Incomplete Reagent Coverage | Ensure the entire tissue section is covered by a sufficient volume of each reagent during incubation. |
| Contaminated Reagents | Contamination in alcohols or clearing agents can lead to hazy or milky-looking slides. Ensure reagents are clean and change them frequently.[11] Water contamination in the final xylene rinse is a common cause of this issue. |
| Poor Tissue Processing | Under-processed tissue with poor paraffin infiltration can result in "exploding" sections or uneven staining.[6] Ensure processing schedules are optimized for the tissue type. |
Issue 3: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Stain Solution Too Concentrated | An overly concentrated solution can lead to high background staining. Try diluting the this compound solution.[5] |
| Excessive Staining Time | Over-incubation can cause the dye to bind non-specifically to cytoplasmic and extracellular components. Reduce the staining time.[5] |
| Inadequate Rinsing | Insufficient rinsing after the stain incubation can leave excess dye on the slide, contributing to background. Increase the duration and number of rinses.[5] |
| Crystal Violet Contamination | As this compound is derived from Crystal Violet, contamination is common and results in a bluer, less specific stain.[1][2] Purify the staining solution by washing it with chloroform.[1] |
Quantitative Data Summary
The optimal parameters for this compound staining can vary based on tissue type, fixation method, and desired intensity. The following table provides general starting ranges for protocol optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 0.5% (w/v) in aqueous solution | Higher concentrations may require shorter incubation times. |
| pH of Staining Solution | 4.0 - 5.5 | The pH can affect dye binding and specificity.[7] |
| Incubation Time | 5 - 20 minutes | Varies with tissue type and desired intensity. |
| Differentiation (if used) | 1-5 seconds in 0.5% Acetic Acid | Use brief, controlled dips. Most protocols use this compound progressively. |
| Tissue Section Thickness | 4 - 8 µm | Staining intensity increases with section thickness.[10] |
| Rinsing | 2-3 changes of distilled water | Adequate rinsing is critical to remove excess dye.[5] |
Experimental Protocols
Protocol 1: Standard this compound Staining (Progressive)
-
Deparaffinization and Rehydration: a. Xylene: 2 changes, 5 minutes each. b. 100% Ethanol: 2 changes, 3 minutes each. c. 95% Ethanol: 2 changes, 3 minutes each. d. 70% Ethanol: 1 change, 3 minutes. e. Distilled Water: 2 changes, 3 minutes each.
-
Staining: a. Immerse slides in 0.1% aqueous this compound solution for 5-15 minutes.
-
Rinsing: a. Quickly rinse slides in distilled water to remove excess stain.
-
Dehydration: a. 95% Ethanol: 1 change, 2 minutes. b. 100% Ethanol: 2 changes, 2 minutes each.
-
Clearing: a. Xylene: 2 changes, 3 minutes each.
-
Mounting: a. Coverslip with a xylene-based mounting medium.
Protocol 2: Purification of this compound Solution
This protocol is used to remove contaminating Crystal Violet.[1]
-
Prepare the aqueous this compound staining solution as intended for use.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of chloroform.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting pressure.
-
Allow the layers to separate. The Crystal Violet will be extracted into the lower chloroform layer, which will appear purple.
-
Drain and discard the lower chloroform layer.
-
Repeat the chloroform wash (steps 3-6) until the chloroform layer is clear or only faintly colored.
-
Collect the purified upper aqueous layer containing the this compound for use in your staining protocol.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common this compound staining issues.
Standard Staining Workflow
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. H&E Staining Troubleshooting - Creative Bioarray [histobiolab.com]
Dealing with precipitate formation in Ethyl green stain.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitate formation in Ethyl Green stain.
Frequently Asked Questions (FAQs)
Q1: What is this compound stain and what is it used for?
This compound (C.I. 42590) is a water-soluble, cationic triarylmethane dye.[1] It is primarily used as a nuclear stain in histology and microbiology, often providing a green counterstain to other dyes.[2]
Q2: What causes precipitate to form in my this compound stain?
Precipitate formation in this compound stain can be attributed to several factors:
-
Contamination: this compound is synthesized from Crystal Violet, which can be present as a contaminant. This impurity can contribute to precipitation.
-
pH Instability: Like many organic dyes, the solubility of this compound can be pH-dependent.[3] Deviations from the optimal pH range can cause the dye to precipitate out of solution. While specific data for this compound is limited, many stains are most stable in a slightly acidic to neutral pH range.
-
Improper Storage: Exposure to extreme temperatures or light can affect the stability of the stain solution, leading to the formation of precipitates. Storing stains at room temperature is often recommended to avoid precipitation that can occur at colder temperatures.[4]
-
Solvent Issues: The quality and type of solvent (typically water or ethanol) can impact dye solubility.
-
Concentration: High concentrations of the dye in the solution can exceed its solubility limit, leading to precipitation, especially with temperature fluctuations.
-
Age of Solution: Over time, stain solutions can degrade or become supersaturated, leading to precipitate formation. It is often recommended to use freshly prepared solutions.[4]
Q3: How can I check the purity of my this compound dye powder?
While laboratory-grade this compound should be of high purity, contamination with Crystal Violet is a known issue.[5] If you suspect contamination, a simple purification step can be performed on the dissolved stain solution by washing it with chloroform to extract the Crystal Violet.[5]
Q4: What is the ideal solvent for preparing this compound stain?
This compound is soluble in both water and ethanol.[5] The choice of solvent may depend on the specific staining protocol. For aqueous solutions, using distilled or deionized water is crucial to prevent ions present in tap water from reacting with the dye and causing precipitation.
Troubleshooting Guide: Precipitate in this compound Stain
This guide provides a systematic approach to identifying and resolving issues with precipitate formation in your this compound stain.
| Problem | Potential Cause | Recommended Action |
| Precipitate observed in the stock bottle | 1. Dye Contamination: Presence of impurities like Crystal Violet. | 1. Purify the Solution: Dissolve the stain and wash with chloroform to remove Crystal Violet.[5] |
| 2. Improper Storage: Exposure to light or extreme temperatures. | 2. Optimize Storage: Store the stain in a dark, room-temperature location. Avoid refrigeration unless specified by the manufacturer.[4] | |
| 3. Aged Solution: The stain has been stored for an extended period. | 3. Prepare Fresh Stain: Discard the old solution and prepare a fresh batch. | |
| Precipitate forms after preparing the working solution | 1. Incorrect pH: The pH of the diluent or the final solution is not optimal. | 1. Adjust pH: Use a buffered solution to maintain a stable, slightly acidic to neutral pH. Consider adding a small amount of acetic acid. |
| 2. Poor Water Quality: Using tap water with high mineral content. | 2. Use Purified Water: Always use distilled or deionized water for preparing staining solutions. | |
| 3. High Concentration: The working solution is too concentrated. | 3. Dilute and Filter: Dilute the stain further and filter it through a fine-pore filter paper (e.g., 0.22 µm) before use.[4] | |
| Precipitate appears on the stained slide | 1. Carryover: Contaminants from previous steps in the staining protocol. | 1. Rinse Thoroughly: Ensure slides are properly rinsed between staining steps. |
| 2. Drying of Stain on Slide: The stain solution is drying on the slide during incubation. | 2. Maintain Humidity: Use a humidified staining chamber to prevent evaporation. | |
| 3. Reaction with Tissue Components: Unlikely, but possible interaction with certain tissue fixatives or components. | 3. Review Fixation Protocol: Ensure the fixation protocol is compatible with the staining method. |
Experimental Protocols
Protocol for Preparation of a Precipitate-Resistant this compound Staining Solution
This protocol incorporates best practices to minimize the risk of precipitate formation.
Materials:
-
This compound dye powder (high purity)
-
Distilled or deionized water
-
Ethanol (95% or absolute, optional)
-
Glacial acetic acid (optional, for pH adjustment)
-
Chloroform (for purification, if needed)
-
0.22 µm syringe filter
-
Glassware (cleaned and dried)
-
Stir plate and stir bar
Procedure:
-
Purification of Stock Dye (if necessary):
-
If Crystal Violet contamination is suspected, prepare a concentrated stock solution of this compound in distilled water.
-
In a separatory funnel, wash the solution with an equal volume of chloroform.
-
Gently invert the funnel multiple times, allowing the layers to separate. The Crystal Violet will partition into the chloroform layer (bottom layer).
-
Drain and discard the chloroform layer. Repeat the wash if necessary until the chloroform layer is colorless.
-
Collect the aqueous this compound solution.
-
-
Preparation of Staining Solution:
-
Weigh the desired amount of purified this compound dye powder.
-
In a clean glass beaker, dissolve the dye in the appropriate volume of distilled or deionized water (or a water/ethanol mixture). Use a stir plate for gentle mixing.
-
pH Adjustment (Optional but Recommended): Add a very small amount of glacial acetic acid (e.g., 0.1-0.5% v/v) to slightly acidify the solution, which can improve the stability of many triarylmethane dyes.
-
Continue stirring until the dye is completely dissolved. Avoid vigorous shaking which can introduce air bubbles.
-
-
Filtration:
-
Filter the prepared stain solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates or undissolved particles.[4]
-
-
Storage:
-
Store the filtered solution in a clean, well-sealed, and light-protected (amber) bottle at room temperature.[4]
-
Visual Guides
Troubleshooting Workflow for this compound Precipitate
Caption: A workflow diagram for troubleshooting precipitate formation in this compound stain.
Logical Relationship of Factors Causing Precipitation
Caption: Factors contributing to this compound stain precipitation.
References
How to reduce cytoplasmic staining with Methyl Green.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Methyl Green staining, specifically focusing on how to reduce non-specific cytoplasmic background.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing cytoplasmic staining with my Mthis compound counterstain?
A1: Cytoplasmic staining with Mthis compound is a common issue that can arise from several factors:
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High Stain Concentration: An overly concentrated Mthis compound solution can lead to non-specific binding in the cytoplasm.[1]
-
Incorrect pH: The pH of the staining buffer is critical for the dye's specificity. Mthis compound binds most effectively to the highly polymerized DNA in the nucleus at an acidic pH.[2][3]
-
Contamination of Dye: Commercial Mthis compound preparations are often contaminated with Crystal Violet, which can cause non-specific purple staining in the cytoplasm.[4][5][6]
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Inadequate Differentiation: The differentiation step, which removes excess and loosely bound stain, may be insufficient.[1][7]
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Presence of RNA: While Mthis compound has a high affinity for DNA, some non-specific binding to RNA in the cytoplasm can occur, especially if the protocol is not optimized.[1][8]
Q2: How can I improve the nuclear specificity and reduce background?
A2: To enhance nuclear staining and minimize cytoplasmic background, consider the following optimizations:
-
Adjust the pH: Ensure your staining solution is buffered to an optimal acidic pH, typically between 4.2 and 4.8, using a sodium acetate buffer.[1][2][3]
-
Optimize Incubation Time: Reduce the staining time. While protocols vary, typical incubation is 5-10 minutes. If staining is too intense or non-specific, shorten this duration.[3][9]
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Refine the Differentiation Step: The rinse in acidified acetone or graded alcohols is crucial for removing background.[1][7] You can adjust the number of dips or the duration of this step to control the removal of excess stain. Note that omitting this step can lead to more intense nuclear staining but may also increase background if not properly controlled.[7]
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Control the Dehydration Process: Dehydration with alcohols can strip the Mthis compound stain.[1][3][10] Perform this step quickly and consistently.
-
Purify the Dye: If you suspect contamination, perform a chloroform extraction on your Mthis compound solution to remove Crystal Violet.[4][5][6]
Q3: Can I adjust the temperature of the staining protocol?
A3: Yes. For a more intense nuclear stain, you can heat the Mthis compound solution to 60°C and incubate the slides for 1-5 minutes.[3][7][11] However, be aware that increasing the temperature may also increase the rate of non-specific binding, potentially requiring a more rigorous differentiation step.
Q4: What is the purpose of the alcohol dehydration steps after staining?
A4: The dehydration steps using graded alcohols (e.g., 95% and 100% ethanol) are essential for two reasons. First, they prepare the tissue for clearing in xylene and mounting with a non-aqueous, resinous mounting medium.[3][7] Mthis compound is not compatible with aqueous mountants.[7] Second, the alcohols also act as a differentiator, removing some of the stain.[3][12] This is why dehydration should be performed quickly to avoid excessive fading of the nuclear stain.[1]
Troubleshooting Workflow for Cytoplasmic Staining
This flowchart provides a logical sequence for troubleshooting non-specific cytoplasmic staining with Mthis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 4. Application of the DNA-Specific Stain Mthis compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. Mthis compound - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mthis compound-pyronin stain - Wikipedia [en.wikipedia.org]
- 9. fdneurotech.com [fdneurotech.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
Ethyl Green Technical Support Center: Enhancing Penetration in Dense Tissues
Welcome to the technical support center for Ethyl Green staining. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to dye penetration in dense or thick tissue samples. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to help you achieve uniform, high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining faint or absent in the center of my dense tissue sample?
This is a common issue caused by the limited diffusion of the dye into thick or dense tissue. Key factors include suboptimal fixation, which can create a barrier, and the physical thickness of the specimen itself, which increases the distance the dye must travel.[1][2] Inadequate permeabilization of cell membranes can also prevent the dye from reaching its target, the cell nucleus.
Q2: What is the most critical factor to check first for penetration issues?
Tissue fixation and specimen thickness are the two most critical and interrelated factors.[2][3] Incomplete fixation will fail to preserve the tissue's core, leading to degradation and poor staining, while over-fixation can excessively cross-link proteins, creating a dense matrix that physically blocks the dye.[4][5] Ensure your tissue is no thicker than 3-4 mm for fixation to allow complete penetration.[1][2][5][6]
Q3: Can a permeabilization step improve this compound penetration?
Yes. While this compound is a relatively small molecule, a dedicated permeabilization step can significantly improve its access to intracellular targets. This is especially important after cross-linking fixation (e.g., with formaldehyde), which stabilizes membranes. Using a mild detergent like Triton™ X-100 or Tween-20 in your staining or wash buffers can create pores in the cell membranes, facilitating dye entry.[7][8][9]
Q4: What is tissue clearing, and is it suitable for a simple stain like this compound?
Tissue clearing is a range of techniques used to render biological tissues optically transparent by removing light-scattering lipids and homogenizing the refractive index of the sample.[10][11] While often used for 3D fluorescence imaging of large volumes, the principles are highly beneficial for any staining in thick samples. A cleared tissue is more porous, which dramatically improves the penetration of solutions, including stains like this compound. Aqueous-based methods like CUBIC are gentle and have been shown to be compatible with various stains and immunohistochemistry, making them suitable for use with this compound.[11][12]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when staining dense tissues with this compound.
Problem: Weak, Patchy, or Uneven Staining
If staining is inconsistent across the entire section, it often points to issues in sample preparation or the staining solution itself.
| Possible Cause | Recommended Solution |
| Improper Fixation | Over- or under-fixation can severely impact staining quality. Ensure the fixative volume is at least 20 times the tissue volume.[1][3] For immersion fixation, trim tissues to a maximum thickness of 3-4 mm and fix for an appropriate duration (e.g., 6-72 hours for 10% NBF, depending on tissue size).[3][4] |
| Incomplete Deparaffinization | Residual paraffin wax will block the aqueous this compound stain from reaching the tissue.[13] Ensure you use fresh xylene and sufficient incubation time during the deparaffinization steps before rehydration. |
| Incorrect Staining Solution pH | The binding of cationic (basic) dyes like this compound is pH-dependent. The recommended pH for Methyl/Ethyl Green is typically slightly acidic (around 4.2).[14] Prepare the staining solution with a suitable buffer (e.g., 0.1M Sodium Acetate) and verify the final pH. |
| Dye Concentration Too Low | If the dye concentration is insufficient, staining will be weak. Prepare fresh staining solution and consider running a titration series (e.g., 0.1%, 0.25%, 0.5%) to determine the optimal concentration for your specific tissue type. |
Problem: Good Staining on Surface, No Staining in Core
This classic penetration problem indicates the dye is unable to diffuse into the center of the specimen.
| Possible Cause | Recommended Solution |
| Excessive Section Thickness | For standard slide-based histology, sections thicker than 10-20 µm can present diffusion challenges for dense tissues. If you are staining whole-mounts or very thick sections (>100 µm), standard protocols are insufficient. Solution: If possible, re-cut thinner sections. For thick samples, proceed to the solutions below. |
| Limited Dye Diffusion | The physical properties of the tissue block the dye. Solution 1 (Optimize Incubation): Increase the staining time significantly (e.g., from minutes to several hours or overnight) and perform the incubation at a slightly elevated temperature (e.g., 37°C) to increase the rate of diffusion.[1][15] Solution 2 (Add Permeabilization Agent): Incorporate a detergent such as 0.1-0.5% Triton™ X-100 into your staining and wash buffers to help the dye penetrate cell membranes.[7][9] Solution 3 (Use Tissue Clearing): For samples thicker than 100 µm, a tissue clearing protocol is the most effective solution. These methods actively remove lipids, making the tissue porous and facilitating deep, even staining. See the Experimental Protocols section for a detailed CUBIC protocol.[10][16] |
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and principles for improving stain penetration.
Caption: A troubleshooting decision tree for poor this compound staining.
Caption: The principle of making tissue transparent via tissue clearing.
Quantitative Data Summary
Effective tissue clearing is crucial for deep staining. Different methods offer trade-offs between clearing time, transparency, and ease of use. The table below summarizes a comparison of several common aqueous-based clearing protocols.
Table 1: Comparison of Aqueous-Based Tissue Clearing Protocol Efficacies
| Protocol | Typical Clearing Time (Mouse Brain) | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| CUBIC | 2-14 days | Aminoalcohols, Urea, Triton X-100 | High transparency, good fluorescence preservation, decolorizes heme.[12][16] | Can cause tissue swelling.[11] |
| ScaleS | >14 days | Sorbitol, Urea | Minimal tissue damage, good for fine structures.[16] | Slower clearing process. |
| SeeDB | 3 days | Fructose | Simple, rapid, good fluorescence retention.[16] | Limited clearing for very dense or large tissues. |
| ClearT2 | 1-2 days | Formamide | Very simple and fast for small samples. | Can quench some fluorescent proteins. |
Data synthesized from multiple comparative studies.[16][17][18] Clearing times are approximate and vary with tissue type and size.
Experimental Protocols
Protocol 1: Optimized Fixation & Permeabilization for Dense Tissue Sections
This protocol is designed to ensure thorough fixation and preparation of dense tissue prior to staining.
-
Tissue Trimming: Immediately after excision, trim the tissue to a maximum thickness of 3 mm in at least one dimension to ensure the fixative can penetrate rapidly.[2][5]
-
Fixation:
-
Processing & Embedding: Following fixation, process the tissue through a standard dehydration series (graded alcohols), clearing (xylene), and infiltration with paraffin wax.
-
Sectioning: Cut paraffin-embedded sections at 5-10 µm. Thicker sections will impede dye penetration.
-
Deparaffinization and Rehydration:
-
Immerse slides in fresh xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Permeabilization:
-
Immerse slides in a solution of 0.2% Triton™ X-100 in Phosphate Buffered Saline (PBS) for 10-15 minutes at room temperature.[8]
-
Wash slides 3 times in PBS for 5 minutes each. The tissue is now ready for the this compound staining protocol.
-
Protocol 2: Simplified CUBIC Protocol for Thick Tissue Slabs
This protocol is an adaptation of the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis) method for improving stain penetration in thick (0.5 mm - 2 mm) fixed tissue slabs.[10][12]
Caption: Workflow for the CUBIC tissue clearing and staining protocol.
Reagents:
-
CUBIC-L (Delipidation): 10 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, 10 wt% Triton X-100, 5 wt% urea, in water.
-
CUBIC-R (RI Matching): 45 wt% antipyrine, 30 wt% nicotinamide, in water.
-
Note: Pre-made CUBIC reagent kits are commercially available.[19]
Methodology:
-
Fixation: Perfuse or immerse-fix the tissue in 4% paraformaldehyde (PFA) in PBS for 24-48 hours at 4°C.
-
Washing: Wash the fixed tissue extensively in PBS at room temperature with gentle shaking to remove residual fixative. For a 1 mm thick slab, wash for at least 6 hours, changing the PBS every 2 hours.
-
Delipidation (CUBIC-L):
-
Immerse the tissue slab in CUBIC-L solution. Use a sufficient volume to fully cover the sample.
-
Incubate at 37°C with gentle shaking.
-
Replace the CUBIC-L solution every 1-2 days. The tissue will gradually become transparent. This step can take from 2 to 7 days depending on tissue type and thickness.[19]
-
-
Post-Delipidation Wash: Wash the cleared tissue extensively in PBS at room temperature overnight to remove all traces of the CUBIC-L solution.
-
Staining:
-
Prepare your this compound staining solution and add 0.5% (v/v) Triton X-100 to enhance penetration.
-
Immerse the cleared tissue in the staining solution and incubate at 37°C with gentle shaking for 1-3 days. The optimal time should be determined empirically.
-
-
Post-Staining Wash: Wash the stained tissue in PBS at room temperature overnight, changing the PBS several times to remove unbound stain.
-
Refractive Index (RI) Matching:
-
Immerse the stained tissue in CUBIC-R solution.
-
Incubate at room temperature with gentle shaking for 1-2 days until the tissue is completely transparent and ready for imaging.
-
-
Imaging: Mount the sample in fresh CUBIC-R solution for imaging using a confocal or light-sheet microscope.
References
- 1. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 2. What are the factors that will affect the rate and effectiveness of tissue fixation? | AAT Bioquest [aatbio.com]
- 3. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 4. bosterbio.com [bosterbio.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 12. CUBIC pathology: three-dimensional imaging for pathological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 17. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis [frontiersin.org]
- 19. cubicstars.com [cubicstars.com]
Validation & Comparative
Ethyl Green vs. Methyl Green: A Comparative Guide for Nuclear Counterstaining
For researchers, scientists, and drug development professionals, the choice of a nuclear counterstain is a critical step in achieving high-quality immunohistochemistry (IHC) and histological preparations. This guide provides an objective comparison of two closely related triarylmethane dyes, Ethyl Green and Mthis compound, used for nuclear counterstaining. While direct comparative performance data is scarce due to their similar nature and interchangeable use, this document summarizes their known properties and applications, supported by established experimental protocols.
Chemical and Physical Properties
This compound and Mthis compound are cationic dyes that share a core chemical structure, differing only by an ethyl or methyl group, respectively.[1][2] This minor structural difference results in very similar chemical and physical properties, leading to their frequent use as substitutes for one another.[3][4] In fact, it is not uncommon for commercially available Mthis compound to contain this compound.[3][4] Both dyes are valued for their ability to impart a green to blue-green color to cell nuclei.[2][3]
| Property | This compound | Mthis compound |
| C.I. Number | 42590[3] | 42585[2] |
| Chemical Formula | C27H35BrClN3[5] | C26H33Cl2N3[2] |
| Molecular Weight | ~517 g/mol (as bromide chloride salt)[3] | ~458.47 g/mol [2] |
| Absorption Max | 629, 423 nm[3] | 630-634, 420 nm[4] |
| Solubility | Soluble in water and ethanol[3] | Very soluble in water and ethanol[4] |
| Color | Green[3] | Green[2] |
Performance and Applications
Both this compound and Mthis compound are effective nuclear counterstains, particularly in IHC protocols where a non-red counterstain is desired to contrast with commonly used chromogens like AEC (3-Amino-9-ethylcarbazole) and Fast Red. Their primary application is to provide clear visualization of nuclear morphology, allowing for better contextual interpretation of specific protein expression patterns.
The mechanism of action for both dyes involves a non-intercalating, electrostatic interaction with the negatively charged phosphate backbone of DNA, specifically binding to the major groove.[2][5] This specificity for DNA makes them excellent nuclear stains.
Key Performance Characteristics:
-
Specificity: Both dyes exhibit high specificity for DNA, resulting in crisp and clear nuclear staining with minimal cytoplasmic background when used correctly.[2][5]
-
Staining Intensity: They provide a distinct green to blue-green nuclear stain, offering good contrast with various chromogens.
-
Interchangeability: Due to their nearly identical performance, this compound and Mthis compound are often used interchangeably in histological applications, including the classic Unna-Pappenheim stain for differentiating DNA and RNA.[3]
-
Fluorescent Properties: Mthis compound, when bound to DNA, exhibits far-red fluorescence with an excitation maximum at 633 nm and an emission maximum at 677 nm.[6] This property allows for its use in fluorescence microscopy, providing an alternative to more common blue fluorescent nuclear stains like DAPI and Hoechst. The fluorescent properties of this compound are not as well-documented but are expected to be similar.
Due to the lack of studies directly comparing the two dyes, it is presumed that their performance in terms of staining intensity, stability, and photobleaching is comparable under similar experimental conditions.
Experimental Protocols
The following are detailed protocols for nuclear counterstaining using Mthis compound. Given the interchangeability of the two dyes, a similar protocol can be followed for this compound.
Mthis compound Nuclear Counterstaining Protocol (for Immunohistochemistry)
Materials:
-
Mthis compound solution (0.1% - 0.5% in 0.1 M acetate buffer, pH 4.2)
-
Distilled water
-
Graded ethanol series (e.g., 70%, 95%, 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium (resinous)
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval and IHC Staining: Perform antigen retrieval and standard immunohistochemical staining for the target protein.
-
Washing: After the final wash step of the IHC protocol, rinse the slides thoroughly with distilled water.
-
Counterstaining: Immerse the slides in the Mthis compound solution for 2-10 minutes at room temperature. The optimal staining time may vary depending on the tissue and desired staining intensity.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sections rapidly through a graded ethanol series.
-
Clearing: Clear the slides in xylene or a xylene substitute.
-
Mounting: Coverslip the slides using a resinous mounting medium.
Expected Results:
-
Nuclei: Green to blue-green
-
IHC Signal: Dependent on the chromogen used (e.g., brown for DAB, red for AEC).
Experimental Workflow for Nuclear Counterstaining
Caption: A typical workflow for immunohistochemistry followed by nuclear counterstaining.
Mechanism of DNA Staining
The staining of the nucleus by this compound and Mthis compound is a result of the electrostatic attraction between the positively charged dye molecules and the negatively charged phosphate groups of the DNA double helix. This interaction is non-intercalative, meaning the dye binds to the exterior of the DNA molecule, primarily in the major groove, without inserting itself between the base pairs.
DNA Staining Mechanism
Caption: Electrostatic interaction between the cationic dye and the DNA major groove.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mthis compound - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. stainsfile.com [stainsfile.com]
- 5. This compound | Biological Stain for Research [benchchem.com]
- 6. Application of the DNA-specific stain mthis compound in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Spectra of Ethyl Green and DAPI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of two common nucleic acid stains: Ethyl Green and 4',6-diamidino-2-phenylindole (DAPI). Understanding the distinct spectral characteristics of these dyes is crucial for designing and interpreting fluorescence-based assays in molecular biology, cell biology, and drug discovery. This document presents a side-by-side analysis of their spectral properties, supported by experimental data and protocols.
Overview of this compound and DAPI
DAPI is a well-characterized blue-fluorescent dye that binds strongly to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1] Its cell permeability allows it to be used for staining both live and fixed cells, although it is more commonly used for fixed cells due to its lower permeability in live cells.[1]
Quantitative Comparison of Spectral Properties
The following table summarizes the key spectral and photophysical properties of DAPI and provides the available data for this compound and its analogue, Mthis compound.
| Property | DAPI | This compound / Mthis compound |
| Excitation Maximum (λex) | ~358 nm (bound to dsDNA)[1] | ~633 nm (Mthis compound bound to DNA) |
| Emission Maximum (λem) | ~461 nm (bound to dsDNA)[1] | ~677 nm (Mthis compound bound to DNA) |
| Quantum Yield (Φ) | ~0.4 (bound to dsDNA) | Not definitively reported for this compound. |
| Molar Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ at 358 nm (bound to dsDNA) | Not definitively reported for this compound. For Mthis compound, an E1% of 800-1100 in water is reported, which does not directly translate to molar extinction coefficient without the molecular weight of the specific salt. |
| Binding Preference | A-T rich regions of the minor groove of dsDNA[1] | Major groove of DNA (for Mthis compound) |
Experimental Protocol: Measurement of Fluorescence Spectra of DNA-Binding Dyes
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of a DNA-binding dye.
Materials:
-
Fluorometer/spectrofluorometer
-
Quartz cuvettes
-
DNA solution (e.g., calf thymus DNA) of known concentration
-
Dye stock solution (DAPI or this compound)
-
Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the DNA in the buffer.
-
Prepare a series of dilutions of the dye in the buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement of Emission Spectrum:
-
Add the DNA solution to a cuvette.
-
Add a small aliquot of the dye stock solution to the cuvette and mix thoroughly.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to the known absorption maximum of the dye-DNA complex (e.g., 358 nm for DAPI).
-
Scan a range of emission wavelengths (e.g., 400-600 nm for DAPI) to obtain the emission spectrum.
-
-
Measurement of Excitation Spectrum:
-
Set the emission wavelength to the maximum of the emission spectrum obtained in the previous step (e.g., 461 nm for DAPI).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm for DAPI) to obtain the excitation spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus wavelength for both the emission and excitation spectra.
-
The peak of the emission spectrum is the emission maximum (λem), and the peak of the excitation spectrum is the excitation maximum (λex).
-
Visualizing the Experimental Workflow and Comparison Logic
The following diagrams illustrate the experimental workflow for determining fluorescence spectra and the logical relationship in comparing this compound and DAPI.
Caption: Workflow for determining the fluorescence excitation and emission spectra of a DNA-binding dye.
Caption: Comparison of the key fluorescence spectral properties of DAPI and this compound (using Mthis compound data).
Conclusion
DAPI is a well-established and characterized blue-fluorescent DNA stain with a high quantum yield when bound to dsDNA. Its spectral properties are well-documented, making it a reliable choice for various fluorescence microscopy and flow cytometry applications.
In contrast, the fluorescence properties of this compound are not well-defined in the existing literature. While its structural analog, Mthis compound, exhibits far-red fluorescence upon DNA binding, it is crucial for researchers to experimentally validate the fluorescence characteristics of this compound for their specific applications. The lack of comprehensive data on its quantum yield and molar extinction coefficient makes quantitative comparisons challenging. For applications requiring a well-characterized green or far-red fluorescent DNA stain, other commercially available dyes with documented spectral properties may be more suitable alternatives to this compound. Further research is warranted to fully characterize the photophysical properties of this compound and its potential as a fluorescent probe.
References
A Comparative Guide to Fluorescent Dyes for Quantitative DNA Analysis
An Objective Comparison of Leading Fluorescent Dyes for Accurate DNA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of double-stranded DNA (dsDNA) is a critical step in a multitude of molecular biology workflows. The choice of a fluorescent dye can significantly impact the sensitivity, specificity, and reproducibility of these assays. While a variety of dyes are available, this guide provides a comparative analysis of three prominent green fluorescent dyes: SYBR Green I, EvaGreen, and PicoGreen.
A note on "Ethyl Green": Initial research did not yield specific validation data for a dye explicitly named "this compound" for quantitative DNA analysis. It is possible that this name is used less commonly or refers to a component within other dye formulations. Therefore, this guide focuses on well-established and extensively validated "green" fluorescent dyes that are industry standards.
Performance Comparison of dsDNA-Binding Dyes
The selection of an appropriate dye is contingent on the specific requirements of the experiment, such as the need for high sensitivity, tolerance to PCR inhibitors, or use in high-resolution melt analysis. The following table summarizes the key characteristics of SYBR Green I, EvaGreen, and PicoGreen based on available experimental data.
| Feature | SYBR Green I | EvaGreen | PicoGreen |
| Binding Mechanism | Intercalation and minor groove binding | Intercalation via a "release-on-demand" mechanism | Intercalation |
| dsDNA Specificity | Preferentially binds to dsDNA[1] | High; stronger preferential binding to dsDNA over ssDNA compared to SYBR Green I[2] | High specificity for dsDNA[3] |
| ssDNA Binding | Binds to ssDNA with lower fluorescence enhancement[2] | Lower affinity for ssDNA compared to SYBR Green I[2] | Minimal fluorescence contribution[4] |
| RNA Binding | Binds to RNA with lower fluorescence enhancement[2] | Binds to RNA | Minimal fluorescence contribution[4] |
| PCR Inhibition | Can be inhibitory to PCR | Less inhibitory to PCR than SYBR Green I[5] | Not typically used for qPCR |
| Linear Detection Range | Dependent on assay conditions | Wide dynamic range | 25 pg/mL to 1000 ng/mL[6] |
| Sensitivity | High, up to 25-fold more sensitive than ethidium bromide[1] | High | Extremely high, detects as little as 25 pg/mL of dsDNA[6][7] |
| Common Applications | Quantitative Real-Time PCR (qPCR) | qPCR, High-Resolution Melt (HRM) analysis | dsDNA quantification in solution, microplate assays[7] |
Experimental Protocols
DNA Quantification using SYBR Green I (for qPCR)
Objective: To quantify the amount of a target DNA sequence in a sample using real-time PCR.
Materials:
-
Real-time PCR instrument
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers specific to the target DNA
-
DNA template
-
SYBR Green I dye
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and SYBR Green I dye.
-
Aliquot the master mix into PCR tubes or wells of a 96-well plate.
-
Add the DNA template (standards, samples, and no-template controls) to the respective tubes/wells.
-
Seal the tubes/plate.
-
-
PCR Cycling and Data Acquisition:
-
Place the reaction in a real-time PCR instrument.
-
Set the thermal cycling conditions:
-
Initial denaturation (e.g., 95°C for 2-5 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15-30 seconds).
-
Annealing/Extension (e.g., 60°C for 30-60 seconds, with fluorescence data collection).
-
-
-
Perform a melt curve analysis to assess product specificity.[2]
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) for each sample.
-
Generate a standard curve using the Cq values of the known standards.
-
Calculate the concentration of the unknown samples based on their Cq values and the standard curve.
-
DNA Quantification using EvaGreen (for qPCR)
Objective: To quantify a target DNA sequence with a dye that is less inhibitory to PCR, suitable for qPCR and HRM.
Materials:
-
Real-time PCR instrument with HRM capabilities
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers specific to the target DNA
-
DNA template
-
EvaGreen dye
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Prepare a master mix similar to the SYBR Green I protocol, substituting EvaGreen dye.
-
Add DNA templates to the master mix.
-
-
PCR Cycling and Data Acquisition:
-
Use standard real-time PCR cycling conditions, similar to the SYBR Green I protocol.
-
For HRM analysis, include a high-resolution melt step after PCR, slowly increasing the temperature and continuously monitoring fluorescence.
-
-
Data Analysis:
-
Quantify DNA using the standard curve method as with SYBR Green I.
-
Analyze the melt curve data to identify specific amplicons and distinguish between different sequences.
-
DNA Quantification using PicoGreen (for in-solution measurement)
Objective: To accurately measure the concentration of dsDNA in a purified sample.
Materials:
-
Fluorometer or microplate reader capable of measuring fluorescence
-
PicoGreen dsDNA Quantitation Reagent
-
TE buffer (1X)
-
Known concentration dsDNA standard (e.g., lambda DNA)
-
Nuclease-free microplates (e.g., black 96-well plates)[8]
Procedure:
-
Preparation of Standards:
-
Prepare a series of dsDNA standards by diluting a stock solution of known concentration in 1X TE buffer. A typical range would be from 0 ng/mL to 1000 ng/mL.[9]
-
-
Preparation of PicoGreen Working Solution:
-
Sample Preparation:
-
Add a small volume of the unknown DNA sample to a well of the microplate.
-
Add 1X TE buffer to bring the total volume to a desired amount (e.g., 100 µL).
-
-
Assay and Measurement:
-
Add an equal volume of the diluted PicoGreen working solution to each standard and sample well.
-
Mix thoroughly and incubate for 2-5 minutes at room temperature, protected from light.[4]
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the dye (typically ~480 nm and ~520 nm, respectively).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 ng/mL DNA) from all measurements.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.[11]
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for DNA quantification using SYBR Green I/EvaGreen (qPCR) and PicoGreen.
Caption: Workflow for dsDNA quantification using SYBR Green I or EvaGreen in qPCR.
Caption: Workflow for dsDNA quantification using the PicoGreen assay.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. benchchem.com [benchchem.com]
- 3. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. 5 Common Dyes for Visualizing and Staining DNA [thoughtco.com]
- 6. gdsbio.com [gdsbio.com]
- 7. What is PicoGreen Quantitation? [denovix.com]
- 8. DNA quantification with PicoGreen [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. k-state.edu [k-state.edu]
- 11. protocols.io [protocols.io]
Ethyl Green: A Superior Counterstain for Clarity and Precision in Histological Analysis
In the intricate world of histological staining, the choice of a counterstain is pivotal for achieving high-contrast, publication-quality images. While a variety of green counterstains are available, Ethyl Green emerges as a distinguished option for researchers, scientists, and drug development professionals seeking precision and reliability in their cellular imaging. This guide provides an in-depth comparison of this compound against its common alternatives—Mthis compound, Fast Green FCF, and Light Green SF Yellowish—supported by available data and experimental protocols.
This compound, a cationic triarylmethane dye, is structurally and functionally similar to the well-established Mthis compound.[1][2] In fact, the two are often used interchangeably, with some suppliers providing this compound when Mthis compound is ordered.[1][3] Both dyes exhibit a strong affinity for DNA, making them excellent nuclear counterstains.[4][5] This guide will delve into the nuanced advantages of this compound, considering its performance characteristics alongside those of other popular green counterstains.
Performance Comparison of Green Counterstains
The selection of an appropriate counterstain depends on various factors, including the primary stain used, the tissue type, and the desired experimental outcome. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Mthis compound | Fast Green FCF | Light Green SF Yellowish |
| C.I. Number | 42590 | 42585 | 42053 | 42095 |
| Target | DNA (Nuclei) | DNA (Nuclei) | Cytoplasm, Collagen | Cytoplasm, Collagen |
| Color | Bright Green | Bright Green | Brilliant Green | Green |
| Photostability | Data not widely available; likely similar to Mthis compound | High when bound to DNA[6][7] | High, more fade-resistant than Light Green SF[8][9] | Prone to fading[10][11][12][13][14] |
| Purity | Often contains Crystal Violet contaminant | Often contains Crystal Violet contaminant[1][3] | High purity available | Generally good purity |
| Solubility | Water, Ethanol[1] | Water, Ethanol[3] | Water, Ethanol[8] | Water, Ethanol[11] |
| Key Advantage | Precise nuclear staining, often interchangeable with Mthis compound[1] | Well-established for DNA/RNA differentiation (with Pyronin Y)[5][15] | Brilliant color and high photostability[8] | Good contrast in trichrome stains[11] |
The this compound Advantage: A Closer Look
While direct quantitative comparisons of this compound are limited, its advantages can be inferred from its close relationship with Mthis compound and qualitative observations from histological practice.
Exceptional Nuclear Detail: this compound, like Mthis compound, provides crisp and specific staining of the cell nucleus, allowing for clear visualization of nuclear morphology. This is crucial for studies in oncology, developmental biology, and toxicology where subtle changes in the nucleus can be significant.
High Specificity for DNA: The cationic nature of this compound facilitates its electrostatic interaction with the negatively charged phosphate backbone of DNA, ensuring high specificity for nuclear chromatin.[5] This specificity minimizes background staining in the cytoplasm, leading to cleaner and more easily interpretable images.
Interchangeability with a Trusted Standard: The fact that this compound is often used as a direct replacement for Mthis compound speaks to its reliability and consistent performance.[1] Researchers can confidently substitute this compound into established protocols that call for Mthis compound, expecting comparable, high-quality results.
Fluorescent Potential: While not its primary application as a counterstain in brightfield microscopy, it's worth noting that the structurally similar Mthis compound exhibits fluorescent properties when bound to DNA, with an excitation maximum at 633 nm and an emission maximum at 677 nm.[5][6] This opens up potential applications for this compound in fluorescence microscopy, particularly for far-red imaging.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible staining. Below are representative protocols for the use of green counterstains. Given their interchangeability, the protocol for Mthis compound can be effectively used for this compound.
This compound/Mthis compound Nuclear Counterstaining Protocol (for Immunohistochemistry)
This protocol is adapted from standard procedures for Mthis compound counterstaining.[16][17]
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene or a xylene substitute.
-
Rehydrate through a graded series of ethanol (100%, 95%, etc.) to distilled water.
-
-
Primary Staining:
-
Perform immunohistochemical staining as per the specific antibody protocol.
-
-
Washing:
-
Rinse slides thoroughly with distilled water.
-
-
Counterstaining:
-
Immerse slides in a 0.5% this compound or Mthis compound solution in 0.1 M sodium acetate buffer (pH 4.2) for 5-10 minutes.
-
Note: Staining time may need to be optimized based on tissue type and desired intensity.
-
-
Rinsing and Differentiation:
-
Rinse briefly in distilled water.
-
Dehydrate rapidly through graded alcohols (e.g., 95% and 100% ethanol). This step also serves to differentiate the stain.
-
-
Clearing and Mounting:
-
Clear in xylene or a suitable substitute.
-
Mount with a resinous mounting medium.
-
Fast Green FCF Counterstaining Protocol (for Trichrome Staining)
This is a generalized protocol for using Fast Green FCF as a counterstain in a Masson's Trichrome-like procedure.
-
Deparaffinization and Rehydration:
-
As described for this compound.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Stain with a Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Mordanting:
-
Treat with a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Stain with a 2.5% Fast Green FCF solution for 5 minutes.
-
Rinse in 1% acetic acid solution.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Light Green SF Yellowish Counterstaining Protocol
This protocol is typical for its use as a counterstain.[18]
-
Deparaffinization and Rehydration:
-
As described for this compound.
-
-
Primary Staining:
-
Perform primary staining (e.g., with hematoxylin or a PAS reaction).
-
-
Washing:
-
Rinse well in distilled water.
-
-
Counterstaining:
-
Immerse in a 0.2% Light Green SF Yellowish solution in 0.2% acetic acid for 3-5 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate, clear, and mount as described above.
-
Visualizing the Workflow
To better understand the procedural flow of a typical counterstaining experiment, the following diagram illustrates the key steps.
General workflow for histological counterstaining.
Conclusion
While Fast Green FCF offers superior photostability and Light Green SF Yellowish has its place in specific trichrome methods, this compound, in its close association with Mthis compound, provides a reliable and precise option for nuclear counterstaining. Its high specificity for DNA results in excellent nuclear detail with minimal background, a critical requirement for accurate morphological assessment. For researchers prioritizing clarity and reproducibility in their nuclear staining, this compound stands out as a highly effective and advantageous choice.
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. This compound | Biological Stain for Research [benchchem.com]
- 5. Mthis compound - Wikipedia [en.wikipedia.org]
- 6. Application of the DNA-Specific Stain Mthis compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the DNA-specific stain mthis compound in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. benchchem.com [benchchem.com]
- 10. Light green SF - Wikipedia [en.wikipedia.org]
- 11. stainsfile.com [stainsfile.com]
- 12. Light_Green_SF_yellowish [bionity.com]
- 13. benchchem.com [benchchem.com]
- 14. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biognost.com [biognost.com]
- 16. Mthis compound Counterstain Protocol | Protocols Online [protocolsonline.com]
- 17. Mthis compound Counterstain Protocol - IHC WORLD [ihcworld.com]
- 18. newcomersupply.com [newcomersupply.com]
Ethyl Green: A Comparative Analysis of its Cross-Reactivity with Cellular Components
Ethyl Green is a cationic triarylmethane dye widely employed in biological staining, particularly for the visualization of cell nuclei. Its utility stems from its specific binding to DNA, allowing for clear demarcation of this organelle. However, for researchers and drug development professionals relying on precise molecular interactions, understanding the potential cross-reactivity of such probes with other cellular components is paramount. This guide provides a comparative analysis of this compound's binding characteristics, supported by available experimental data, to offer a clearer perspective on its specificity and potential off-target effects.
Specificity Profile of this compound
This compound's primary binding target within the cell is double-stranded DNA (dsDNA). It is often used interchangeably with Mthis compound, a closely related dye, and is understood to bind within the major groove of the DNA helix. This interaction is the basis for its function as a nuclear stain. While its affinity for DNA is well-established, the critical question for many research applications is the extent to which it interacts with other abundant cellular macromolecules, such as RNA and proteins.
A comprehensive search for direct quantitative data on the binding affinity of this compound to a wide array of cellular components reveals a notable gap in the literature. However, qualitative evidence and studies on its close analog, Mthis compound, provide valuable insights into its cross-reactivity profile.
Comparative Binding Affinity
To provide a framework for comparison, the following table summarizes the known and inferred binding characteristics of this compound/Mthis compound and other common nuclear stains. It is important to note that the quantitative data for this compound's cross-reactivity is largely inferred and represents an area requiring further experimental investigation.
| Probe Name | Primary Target | Known Cross-Reactivity (Qualitative) | Alternative Probes |
| This compound / Mthis compound | dsDNA (Major Groove) | Binds to RNA to a lesser extent than DNA. Potential for minor interactions with other anionic macromolecules. | DAPI, Hoechst 33342, Propidium Iodide, SYTOX Green |
| DAPI | dsDNA (Minor Groove, A-T rich) | Weaker binding to RNA. | Hoechst 33342, Propidium Iodide, SYBR Green I |
| Hoechst 33342 | dsDNA (Minor Groove, A-T rich) | Minimal binding to RNA. | DAPI, Propidium Iodide, SYTOX Green |
| Propidium Iodide | dsDNA and dsRNA (Intercalation) | Intercalates into both DNA and RNA. | SYTOX Green, 7-AAD |
| SYTOX Green | dsDNA | Minimal binding to RNA. | Propidium Iodide, 7-AAD |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of a fluorescent probe like this compound, several biophysical techniques can be employed. These methods allow for the determination of binding affinities (Kd values) to various cellular components.
Fluorescence Titration
This method is used to determine the binding affinity between a fluorescent molecule (like this compound) and a potential binding partner (e.g., DNA, RNA, or a protein).
Principle: The fluorescence properties of a dye often change upon binding to a macromolecule. By systematically adding increasing concentrations of the macromolecule to a solution of the dye and measuring the change in fluorescence intensity, a binding curve can be generated. This curve can then be analyzed to determine the dissociation constant (Kd).
Protocol Outline:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of the cellular components to be tested (e.g., purified DNA, RNA, and a representative protein like Bovine Serum Albumin) in the same buffer.
-
-
Fluorescence Measurement:
-
Place a fixed concentration of this compound in a fluorometer cuvette.
-
Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.
-
Incrementally add small aliquots of the macromolecule stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the macromolecule concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).
Principle: ITC measures the heat released or absorbed when one molecule is titrated into a solution containing its binding partner. The resulting thermogram provides a direct measure of the binding affinity and stoichiometry.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of this compound and the target macromolecule (DNA, RNA, protein) in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound using fluorescence spectroscopy.
Caption: Workflow for assessing this compound cross-reactivity.
Conclusion
This compound is a valuable tool for nuclear staining due to its high affinity for DNA. While it is generally considered specific for DNA, particularly in the context of cellular imaging, researchers should be aware of its potential for cross-reactivity with RNA. For applications requiring a high degree of certainty that the probe is exclusively binding to DNA, alternative stains with more thoroughly characterized binding profiles, such as DAPI or Hoechst dyes, may be more suitable. The lack of extensive quantitative data on this compound's binding to a broad range of cellular components highlights a need for further investigation to fully delineate its specificity. The experimental protocols outlined above provide a roadmap for researchers to quantitatively assess the cross-reactivity of this compound and other fluorescent probes in their specific experimental systems.
A Comparative Guide to the Spectrophotometric Analysis of Ethyl Green Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric analysis with other common analytical techniques for determining the purity of Ethyl Green. Experimental data and detailed protocols are presented to offer a thorough understanding of each method's principles and applications.
Introduction to this compound and Purity Analysis
This compound (C.I. 42590) is a cationic triarylmethane dye widely used as a biological stain.[1][2][3] Its purity is crucial for consistent and reliable results in research and diagnostic applications. A common impurity in commercially available this compound is Crystal Violet, from which it is derived.[2][3] Therefore, robust analytical methods are necessary to assess the purity of this compound and quantify potential contaminants.
Spectrophotometry, a technique based on the Beer-Lambert law, is a fundamental method for determining the concentration of a substance in solution by measuring its absorption of light at a specific wavelength.[4] This guide will delve into the spectrophotometric analysis of this compound and compare its performance with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Spectrophotometric Analysis of this compound
Spectrophotometry offers a rapid and straightforward method for estimating the purity of this compound. The analysis relies on measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) for this compound and relating it to its concentration.
Key Spectral Characteristics of this compound:
-
λmax: this compound exhibits two primary absorption maxima at approximately 423 nm and 629-636 nm.[2] The peak at the higher wavelength is typically used for quantification due to less interference from other substances.
-
Solubility: this compound is soluble in both water and ethanol.[2]
Experimental Protocol: Spectrophotometric Purity Assay
-
Preparation of a Standard Stock Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound standard.
-
Dissolve the standard in a 100 mL volumetric flask using distilled water or ethanol to create a 100 µg/mL stock solution.
-
From this stock solution, prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 10 µg/mL by serial dilution.
-
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in a 100 mL volumetric flask using the same solvent as the standard to create a 100 µg/mL sample stock solution.
-
Dilute the sample stock solution to a concentration that falls within the range of the standard curve (e.g., 5 µg/mL).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at the λmax of this compound (e.g., 633 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis and Purity Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the this compound in the sample solution using the calibration curve's linear regression equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Measured Concentration / Expected Concentration) x 100
Alternatively, if the molar extinction coefficient (ε) is known, the concentration can be calculated directly from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration. One study on a related compound, Methylene Green, reported a molar extinction coefficient of 21174.7 L·mol⁻¹·cm⁻¹ in water, which can be used as an estimate, though a specific value for this compound is preferable for higher accuracy.[5]
-
Sample Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at 633 nm |
| 1 | 0.152 |
| 2 | 0.305 |
| 4 | 0.610 |
| 6 | 0.915 |
| 8 | 1.220 |
| 10 | 1.525 |
| Test Sample | 0.765 |
Based on the sample data, the concentration of the test sample can be determined from the calibration curve.
Comparison with Other Analytical Methods
While spectrophotometry is a valuable tool, other chromatographic techniques like HPLC and TLC can provide more detailed information about the purity of this compound, especially in resolving it from its primary impurity, Crystal Violet.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can resolve, identify, and quantify individual components in a mixture with high resolution and sensitivity.
Advantages of HPLC over Spectrophotometry:
-
Specificity: HPLC can separate this compound from Crystal Violet and other potential impurities, providing a more accurate purity assessment.
-
Quantification of Impurities: Individual impurities can be quantified.
Disadvantages:
-
Cost and Complexity: HPLC instrumentation is more expensive and complex to operate than a spectrophotometer.
-
Longer Analysis Time: While faster than traditional chromatography, it is generally slower than a simple spectrophotometric reading.
Experimental Protocol: HPLC Analysis
A specific HPLC method for the simultaneous determination of Malachite Green and Crystal Violet in fish has been developed and can be adapted for this compound analysis.[6]
-
Mobile Phase Preparation: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly used. A gradient elution may be necessary to achieve optimal separation.
-
Standard and Sample Preparation: Prepare standard solutions of this compound and Crystal Violet, and the test sample solution in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection: A UV-Vis detector set at the λmax of this compound (e.g., 633 nm) and Crystal Violet (around 590 nm) can be used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of this compound is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It is particularly useful for identifying the presence of impurities.
Advantages of TLC:
-
Simplicity and Low Cost: TLC requires minimal equipment and is inexpensive to perform.
-
Rapid Screening: It allows for the simultaneous analysis of multiple samples.
Disadvantages:
-
Qualitative/Semi-Quantitative: While it can indicate the presence of impurities, accurate quantification is challenging without a densitometer.
-
Lower Resolution: TLC generally has lower separation efficiency compared to HPLC.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel TLC plates. Draw a baseline with a pencil about 1 cm from the bottom.
-
Sample Application: Dissolve the this compound sample and a standard in a suitable solvent (e.g., ethanol or methanol). Spot small amounts of the sample and standard on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common mobile phase for separating dyes is a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, or butanol, acetic acid, and water. The optimal ratio needs to be determined experimentally to achieve good separation.
-
Visualization: The spots of the colored dyes will be visible.
-
Analysis: The purity is assessed by observing the number of spots. A pure compound should ideally show a single spot. The presence of a spot corresponding to Crystal Violet in the sample lane would indicate its presence as an impurity. The retention factor (Rf) for each spot can be calculated as:
Rf = Distance traveled by the spot / Distance traveled by the solvent front
Comparing the Rf value of the sample's main spot with that of the standard can help confirm its identity.
Summary of Method Comparison
| Feature | Spectrophotometry | HPLC | TLC |
| Principle | Light Absorption | Differential Partitioning | Adsorption/Partitioning |
| Primary Use | Quantitative (Concentration) | Quantitative & Qualitative | Qualitative (Impurity ID) |
| Specificity | Low | High | Moderate |
| Sensitivity | Moderate | High | Low to Moderate |
| Analysis Time | Fast | Moderate | Fast |
| Cost | Low | High | Very Low |
| Complexity | Low | High | Low |
Visualizing the Workflow
Spectrophotometric Analysis Workflow
Caption: Workflow for Spectrophotometric Purity Analysis.
Comparative Analysis Logic
Caption: Logic for Selecting an Analytical Method.
Conclusion
The choice of analytical method for determining this compound purity depends on the specific requirements of the analysis. Spectrophotometry provides a quick and cost-effective means for routine purity checks where high specificity is not paramount. For a more detailed and accurate purity profile, including the identification and quantification of impurities like Crystal Violet, HPLC is the method of choice. TLC serves as an excellent, rapid screening tool for the qualitative detection of impurities. For comprehensive quality control, a combination of these methods may be most effective, using TLC for initial screening, spectrophotometry for routine quantification, and HPLC for in-depth purity analysis and validation.
References
Ethyl Green vs. Methyl Green: A Comprehensive Guide to Interchangeability in Research Applications
For decades, Methyl Green has been a staple in histology and cell biology, prized for its ability to selectively stain DNA and serve as a reliable nuclear counterstain. Its close chemical cousin, this compound, is often mentioned in the same breath, leading to a critical question for researchers: are these two dyes truly interchangeable for all applications? This guide provides an objective, data-driven comparison to help scientists make informed decisions for their experiments.
While sources suggest the two dyes are very similar and likely interchangeable for classical histological techniques, their equivalence in modern, fluorescence-based applications is less certain.[1][2] Complicating matters, it has been suggested that this compound is often supplied when Mthis compound is purchased, meaning many researchers may have been using them interchangeably without realizing it.[1][2]
Structural and Physicochemical Comparison
This compound and Mthis compound are both cationic triarylmethane dyes.[1][3][4] Their structures are nearly identical; the sole difference is the presence of an N-ethyl group on one of the phenyl rings of this compound, whereas Mthis compound possesses an N-methyl group in the equivalent position.[1][4] This minor structural change results in slight differences in their molecular weight and formula.
A common issue with both dyes is contamination with Crystal Violet, which can be formed by the loss of the seventh ethyl or methyl group.[2][5] For applications requiring high specificity for DNA, such as the Unna-Pappenheim stain, this contaminant can be removed by washing the dye solution with chloroform.[1][2]
| Property | Mthis compound | This compound |
| C.I. Number | 42585[5] | 42590[1] |
| Molecular Formula | C₂₆H₃₃Cl₂N₃[5][6] | C₂₇H₃₅BrClN₃[3][7] |
| Molecular Weight | 458.47 g/mol [8] | 516.9 g/mol [7] |
| Absorption Maxima | 630-634 nm, 420 nm[2] | 629 nm, 423 nm[1] |
Mechanism of Action: Staining of Nucleic Acids
Mthis compound's staining mechanism relies on its selective binding to DNA. It is a cationic dye that interacts electrostatically with the negatively charged phosphate backbone of DNA.[5][9] Studies indicate that it is a non-intercalating dye, binding instead to the major groove of the DNA helix, with a preference for AT-rich regions.[5][10][11] Its specificity for DNA over RNA in techniques like the Mthis compound-Pyronin stain is attributed to its higher affinity for the highly polymerized DNA found in the nucleus compared to the less polymerized RNA in the nucleolus and cytoplasm.[9][12] Due to its structural similarity, this compound is presumed to operate via the same mechanism.
Caption: Binding mechanism of Methyl/Ethyl Green to the DNA major groove.
Comparative Analysis of Key Applications
Histological Staining: The Mthis compound-Pyronin Method
The most common application for both dyes is the Unna-Pappenheim or Mthis compound-Pyronin (MGP) stain, which differentially stains DNA and RNA. In this technique, Mthis compound stains the DNA in the nucleus blue-green, while Pyronin Y stains the RNA in the nucleolus and cytoplasm pink or red.[13]
Interchangeability: High. For the MGP stain, this compound is considered to be indistinguishable from and interchangeable with Mthis compound.[1] The similar absorption maxima of the two dyes result in a nearly identical green hue for DNA.
Experimental Protocol: Mthis compound-Pyronin Stain for Paraffin Sections
This protocol is a representative example compiled from standard histological procedures.[9][13][14]
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.
-
Staining: Incubate slides in Mthis compound-Pyronin working solution for 2 to 7 minutes at room temperature. Note: Shorter incubation (2-3 min) favors Mthis compound staining, while longer incubation (6-7 min) enhances Pyronin staining.[14]
-
Rinsing: Briefly rinse the slides in two changes of distilled water.[13]
-
Dehydration: Dehydrate rapidly through graded alcohols.
-
Clearing: Clear the sections in three changes of xylene.
-
Mounting: Coverslip using a permanent mounting medium.
Expected Results:
-
DNA (Nuclei): Blue-Green to Green[13]
-
RNA (Nucleoli, Cytoplasm): Pink to Red[13]
-
Mast Cell Granules: Pink[13]
Caption: Workflow for Mthis compound-Pyronin (MGP) staining.
Fluorescence-Based Applications
In recent years, the fluorescent properties of Mthis compound when bound to DNA have been explored, positioning it as a useful tool for far-red imaging of live and fixed cell nuclei.[5][15]
-
Fluorescence Properties: When bound to DNA, Mthis compound has an excitation maximum of approximately 633 nm and an emission maximum of 677 nm.[5][11] This places it in the far-red spectrum, which is advantageous for reducing autofluorescence in biological samples.[15]
-
Applications: It has been successfully used as a fluorescent DNA stain in agarose gel electrophoresis, flow cytometry, and fluorescence microscopy.[5][10][16]
Interchangeability: Unknown. There is a significant lack of published data characterizing the fluorescent properties of this compound. While its structural similarity to Mthis compound suggests it might fluoresce, the excitation and emission maxima, quantum yield, and photostability are undocumented. Therefore, this compound cannot be assumed to be a direct substitute for Mthis compound in fluorescence-based assays without experimental validation.
Experimental Protocol: Fluorescent Nuclear Staining of Whole Embryos
This protocol is adapted from a method for fluorescently labeling whole embryos with Mthis compound.[15]
-
Sample Preparation: Fix embryos (e.g., zebrafish, chick) overnight in 4% formaldehyde in PBS at 4°C. Wash the embryos thoroughly in PBS containing a detergent like Triton X-100 (PBS-T) to permeabilize tissues.
-
Purification of Dye (Optional but Recommended): Prepare a stock solution of Mthis compound (e.g., 2% in water). Mix with an equal volume of chloroform, shake, and centrifuge to separate the phases. The upper aqueous phase contains the purified Mthis compound, while the lower chloroform phase contains the Crystal Violet contaminant. Repeat until the chloroform phase is colorless.
-
Staining: Incubate the embryos in a dilute solution of purified Mthis compound (e.g., a 1:5,000 to 1:10,000 dilution of the 2% stock) in PBS-T. Incubation can be for several hours or overnight at 4°C.
-
Washing: Wash the embryos three times in PBS to remove excess stain.
-
Mounting and Imaging: Mount the embryos in an appropriate medium (e.g., 75% glycerol). Image using a fluorescence microscope with excitation and emission filters suitable for far-red fluorophores (e.g., Excitation: ~630 nm, Emission: ~680 nm).
Summary of Interchangeability
| Application | Interchangeability | Rationale |
| Chromogenic Histology (e.g., MGP Stain) | High | The two dyes are structurally almost identical, have similar absorption spectra, and are reported to be indistinguishable in this context.[1] |
| Nuclear Counterstaining (Chromogenic) | High | Functions via the same DNA-binding mechanism as in the MGP stain. |
| Fluorescence Microscopy | Unknown/Low | Lack of data on the fluorescent properties of this compound. Direct substitution is not recommended without validation. |
| Flow Cytometry | Unknown/Low | The specific excitation and emission profile is critical and is not documented for this compound. |
| DNA Gel Staining (Fluorescent) | Unknown/Low | Performance as a fluorescent gel stain has not been reported for this compound. |
Conclusion
For researchers engaged in classical chromogenic histology and immunohistochemistry, This compound appears to be a fully interchangeable alternative to Mthis compound . The evidence strongly suggests that for applications like the Mthis compound-Pyronin stain, the results will be indistinguishable.
However, for scientists utilizing fluorescence-based techniques, the interchangeability of this compound and Mthis compound cannot be assumed . The lack of characterization of this compound's fluorescent properties represents a critical data gap. Any substitution in fluorescence microscopy, flow cytometry, or other quantitative fluorescence assays would require rigorous in-house validation. Given the potential for commercial suppliers to substitute one for the other, researchers relying on the specific fluorescent properties of Mthis compound should confirm the identity of their reagent (e.g., by its C.I. number) to ensure experimental consistency and accuracy.
References
- 1. stainsfile.com [stainsfile.com]
- 2. stainsfile.com [stainsfile.com]
- 3. CAS 14855-76-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mthis compound - Wikipedia [en.wikipedia.org]
- 6. Mthis compound | C26H33Cl2N3 | CID 6727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C27H35BrClN3 | CID 84671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. indiamart.com [indiamart.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cephamls.com [cephamls.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. abcam.co.jp [abcam.co.jp]
- 15. Application of the DNA-Specific Stain Mthis compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA staining in agarose and polyacrylamide gels by mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Stains for Gel Electrophoresis: Ethidium Bromide vs. SYBR Green
An objective guide for researchers on the performance, safety, and application of two common nucleic acid stains.
In the field of molecular biology, the visualization of DNA fragments following agarose gel electrophoresis is a fundamental technique. The choice of fluorescent stain is critical, impacting not only the sensitivity of detection but also laboratory safety and downstream applications. For decades, Ethidium Bromide (EtBr) was the gold standard due to its low cost and effectiveness.[1][2][3][4] However, significant safety concerns regarding its mutagenicity have driven the adoption of safer, next-generation dyes.[2][3][4][5][6]
This guide provides a detailed comparison between the classic intercalating agent, Ethidium Bromide, and a widely used safer alternative, SYBR Green I.
Note: The initial topic requested a comparison with "Ethyl Green." As this is not a recognized DNA stain, this guide assumes the user intended to compare with the traditional standard, Ethidium Bromide (EtBr) .
Quantitative Data Summary
The selection of a DNA stain often involves a trade-off between sensitivity, safety, and compatibility with existing laboratory equipment. The following table summarizes the key quantitative performance metrics for Ethidium Bromide and SYBR Green I.
| Feature | Ethidium Bromide (EtBr) | SYBR Green I |
| Binding Mechanism | Intercalates between DNA base pairs[7] | Binds to the minor groove of dsDNA[] |
| Excitation Maxima (Bound) | 300, 360, 518 nm[7] | ~290, 497 nm |
| Emission Maximum (Bound) | 590-600 nm (Orange-Red)[7][9] | ~520 nm (Green)[10] |
| Detection Sensitivity | ~1-5 ng dsDNA per band[6][9] | As low as 20-60 pg dsDNA per band[10][11] |
| Relative Mutagenicity | High; known mutagen and potential carcinogen[2][4][] | Significantly less mutagenic than EtBr[5][11] |
| Photostability | High | Moderate; less stable than EtBr[1][][12] |
| Visualization Equipment | Standard UV Transilluminator (300 nm)[9] | UV or Blue-Light Transilluminator[6][11] |
| Primary Use | dsDNA, ssDNA, RNA staining | Primarily for dsDNA; lower affinity for ssDNA/RNA[10] |
Performance and Safety Deep Dive
Sensitivity
SYBR Green I is significantly more sensitive than Ethidium Bromide.[11] It can detect as little as 20-60 picograms of double-stranded DNA per band, whereas the detection limit for EtBr is in the nanogram range.[6][10][11] This heightened sensitivity is due to SYBR Green I's high affinity for DNA and a substantial increase in fluorescence quantum yield upon binding—over five times greater than that of EtBr.[11] This makes SYBR Green I ideal for applications where the starting amount of DNA is limited.[11]
Safety and Toxicity
The primary driver for adopting alternatives is the hazardous nature of Ethidium Bromide. EtBr is a potent mutagen and is considered a potential carcinogen and teratogen, necessitating special handling and costly disposal procedures.[2][4][6] In contrast, SYBR Green I is designed to be a safer alternative and exhibits significantly less mutagenicity in Ames tests.[5][11] However, because SYBR Green I binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care.[11] The DMSO solvent used for the stock solution is also known to facilitate the entry of organic molecules into tissues, warranting caution.[11]
Workflow and Compatibility
Both stains can be used in either a pre-casting method (added to the molten agarose) or a post-staining method (soaking the gel after electrophoresis).[3][13] Post-staining with SYBR Green I typically yields the highest sensitivity. A key difference lies in imaging. EtBr is visualized with a standard UV transilluminator. SYBR Green I is more versatile and can be visualized with UV transilluminators or, more advantageously, with blue-light transilluminators, which do not damage DNA—a critical factor for downstream applications like cloning.[6][7][9]
Experimental Workflow
The following diagram illustrates the general workflow for preparing, running, and staining an agarose gel for DNA visualization.
Experimental Protocols
Below are standardized protocols for using both SYBR Green I and Ethidium Bromide. Always consult the manufacturer's specific instructions and your institution's safety guidelines.
SYBR Green I Staining Protocol
SYBR Green I is typically supplied as a 10,000X concentrate in DMSO.
1. Post-Electrophoresis Staining (Recommended for Highest Sensitivity)
-
Perform electrophoresis according to your standard protocol. Use TBE or TAE buffer.[11]
-
Dilute the 10,000X SYBR Green I stock reagent 1:10,000 in your electrophoresis buffer (e.g., 10 µL of dye in 100 mL of buffer).[13] For optimal results, ensure the staining solution pH is between 7.5 and 8.0.[11]
-
Place the gel in a plastic container (glass can adsorb the dye) and add enough staining solution to fully submerge the gel.[11]
-
Protect the container from light by covering it with aluminum foil and agitate gently at room temperature for 10-40 minutes.
-
No destaining is required.[11] Visualize the gel using a UV or blue-light transilluminator with a SYBR Green filter.[2]
2. Pre-casting Staining
-
Prepare molten agarose in the desired buffer.
-
Cool the agarose to approximately 60-70°C.
-
Add SYBR Green I stock reagent to a final dilution of 1:10,000 directly into the molten agarose.[10][11] Swirl gently to mix.
-
Pour the gel and allow it to solidify.
-
Load samples and run the gel. The gel can be visualized immediately after electrophoresis.
Ethidium Bromide (EtBr) Staining Protocol
Caution: EtBr is a potent mutagen. Always wear gloves, a lab coat, and UV-protective eyewear when handling.
1. Pre-casting Staining (Common Method)
-
Prepare molten agarose in the desired buffer.
-
Cool the agarose until it is comfortable to touch (~55-60°C).
-
Add EtBr stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL. (e.g., 5 µL of stock solution per 100 mL of agarose).[14]
-
Swirl gently to mix, avoiding bubbles.
-
Pour the gel, allow it to solidify, load samples, and run electrophoresis.
-
Visualize the gel directly on a UV transilluminator.
2. Post-Electrophoresis Staining
-
Run the agarose gel as usual in a buffer without EtBr.
-
Prepare a staining bath of 0.5 µg/mL EtBr in water or electrophoresis buffer.[14]
-
Submerge the gel in the staining bath for 15-30 minutes with gentle agitation.[14]
-
(Optional but recommended) Destain the gel in water for 15-30 minutes to reduce background fluorescence and improve sensitivity.[14]
-
Visualize the gel on a UV transilluminator.
Conclusion
For routine DNA visualization, SYBR Green I offers a compelling combination of superior sensitivity and significantly reduced mutagenicity compared to Ethidium Bromide.[5][11] Its compatibility with blue-light transilluminators is a crucial advantage for preserving DNA integrity for downstream applications. While Ethidium Bromide remains a low-cost option, the associated health risks and disposal costs make it a less favorable choice in modern research settings.[2][6] For laboratories prioritizing safety and high-sensitivity detection, SYBR Green I and other next-generation dyes represent the superior and more responsible option.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. maxanim.com [maxanim.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Are there safer alternatives to ethidium bromide? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. dbaitalia.it [dbaitalia.it]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. nba.uth.tmc.edu [nba.uth.tmc.edu]
A Comparative Analysis of Ethyl Green's Photostability for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of a reliable histological stain is critical for generating accurate and reproducible results. Ethyl green, a member of the triphenylmethane dye family, is a valuable tool for staining cell nuclei. However, its performance, particularly its stability under light exposure, is a key consideration for applications involving microscopy and digital imaging. This guide provides an objective comparison of the photostability of this compound with structurally similar dyes, Malachite green and Mthis compound, as well as the commonly used fluorescent dye, fluorescein isothiocyanate (FITC).
The longevity and reliability of a histological stain are paramount in research, ensuring that stained specimens can be analyzed over time without significant degradation. Photostability, the resistance of a dye to fading or photobleaching upon exposure to light, is a crucial parameter, especially with the increasing use of high-intensity light sources in modern microscopy techniques. This comparison aims to provide a data-driven assessment of this compound's performance relative to other common dyes.
Structural and Photostability Comparison
This compound, Mthis compound, and Malachite green all share a common triphenylmethane chemical backbone, which imparts their characteristic vibrant colors.[1][2][3][4][5][6][7] This structural similarity makes them ideal candidates for a comparative analysis. This compound and Mthis compound are particularly closely related, differing only by an ethyl versus a methyl group, respectively, and are often considered interchangeable in histological applications.[3]
Fluorescein isothiocyanate (FITC), a widely used fluorescent dye, is included in this comparison to provide a benchmark against a different class of dyes commonly employed in biological imaging. While FITC offers high fluorescence quantum yield, it is known for its relatively high rate of photobleaching.[8]
The following table summarizes the available quantitative data on the photostability of these dyes. The photobleaching quantum yield (Φbl) is a measure of the probability of a dye molecule being destroyed by light per absorbed photon; a lower value indicates higher photostability. The photodegradation rate constant provides a measure of the speed of dye degradation under specific light conditions.
| Dye | Dye Class | Photobleaching Quantum Yield (Φbl) | Photodegradation Rate Constant | Notes |
| This compound | Triphenylmethane | Data not available | Data not available | Photostability is inferred to be similar to Mthis compound due to high structural similarity. |
| Mthis compound | Triphenylmethane | Data not available | 2.7 x 10⁻² min⁻¹ (under solar irradiation)[9] | Often cited as being highly resistant to photobleaching, especially when bound to DNA.[10][11][12] |
| Malachite Green | Triphenylmethane | Data not available | Variable; e.g., 93.5% degradation in 1 hr (photocatalysis)[13] | Numerous studies on photocatalytic degradation for environmental remediation. |
| Fluorescein Isothiocyanate (FITC) | Xanthene | High (qualitative)[8] | Not typically reported | Known for its brightness but is susceptible to rapid photobleaching.[8] |
Experimental Protocol for Assessing Photostability
To quantitatively assess the photostability of histological and fluorescent dyes, a standardized experimental protocol is essential. The following methodology is adapted from established practices for evaluating dye photostability.
Objective: To quantitatively compare the photofading of this compound and other dyes on a standardized substrate under controlled light exposure.
Materials:
-
Microscope slides with a consistent biological sample (e.g., tissue sections, fixed cells)
-
Staining solutions of this compound, Mthis compound, Malachite green, and FITC-conjugated antibody
-
Controlled light source (e.g., xenon arc lamp with filters to simulate daylight, or the microscope's own illumination source)
-
Digital microscope camera or a spectrophotometer
-
Image analysis software or spectrophotometer software
-
Dark control samples for each dye, shielded from light
Methodology:
-
Sample Preparation: Prepare a batch of identical biological samples on microscope slides.
-
Staining: Stain the slides with each dye according to standard protocols, ensuring consistent staining times and concentrations.
-
Baseline Measurement: Before light exposure, capture high-resolution digital images of a designated area on each slide or measure the absorbance spectrum using a spectrophotometer. This serves as the initial (time zero) data point.
-
Light Exposure: Expose the stained slides to a controlled and constant light source. A parallel set of slides for each dye should be kept in the dark to serve as controls for any non-photolytic fading.
-
Time-Course Analysis: At regular intervals (e.g., every 30 minutes), recapture images of the same area on the exposed slides or re-measure their absorbance spectra.
-
Data Quantification:
-
For digital images: Use image analysis software to measure the change in color intensity or fluorescence intensity over time.
-
For spectrophotometry: Measure the decrease in absorbance at the dye's maximum absorption wavelength (λmax).
-
-
Calculation of Photodegradation Rate: Plot the natural logarithm of the intensity/absorbance versus time. For a first-order decay process, the negative of the slope of this line will give the photodegradation rate constant.
-
Calculation of Photobleaching Quantum Yield (Φbl): This requires a more complex setup involving the measurement of the photon flux of the light source and the molar extinction coefficient of the dye. The quantum yield is calculated as the number of dye molecules photobleached per photon absorbed.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative assessment of dye photostability.
Conclusion
Based on available data and its close structural relationship to Mthis compound, this compound is expected to exhibit good photostability, making it a reliable choice for histological applications requiring long-term sample integrity and repeated microscopic analysis. While direct quantitative data for this compound is limited, the high resistance to photobleaching reported for Mthis compound suggests a similar performance. In comparison, while Malachite green is structurally related, its primary modern application in photocatalytic degradation makes direct photostability comparisons challenging. For applications requiring fluorescence, while FITC is a bright label, its known susceptibility to photobleaching necessitates careful consideration of experimental parameters to minimize signal loss during imaging. For critical applications, researchers are encouraged to perform in-house validation of stain photostability under their specific experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01150G [pubs.rsc.org]
- 4. Photodegradation of mthis compound using visible irradiation in ZnO suspensions: determination of the reaction pathway and identification of intermediates by a high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]
- 7. eeer.org [eeer.org]
- 8. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 9. iscientific.org [iscientific.org]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. Tuning the concentration of dye loaded polymer films for maximum photosensitization efficiency: phloxine B in poly(2-hydroxyethyl methacrylate) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Green
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Ethyl Green, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a common histological stain.
Immediate Safety and Handling Precautions:
Step-by-Step Disposal Protocol for this compound:
The disposal of this compound and its solutions must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Segregation:
-
All waste containing this compound, including used staining solutions, rinsates, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can create more hazardous substances.
-
-
Waste Collection and Containment:
-
Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound" and include the primary constituents and their approximate concentrations.
-
Solid waste contaminated with this compound should be collected in a separate, clearly labeled, sealed bag or container.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.
-
Store incompatible chemicals separately to prevent accidental mixing.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, as detailed on the hazardous waste label.
-
Under no circumstances should this compound or its solutions be disposed of down the drain. This practice is illegal in many jurisdictions and can lead to significant environmental contamination and potential penalties.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of chemical waste, based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Drain Disposal pH Range | Generally between 5.5 and 10.5 (if permitted at all) | Institutional EHS Guidelines |
| Flash Point for Ignitable Waste | < 60°C (140°F) | Resource Conservation and Recovery Act (RCRA) |
| Container Fill Level | Do not exceed 90% of the container's capacity | General Laboratory Safety Manuals |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always prioritize consulting your institution's specific EHS guidelines for the most accurate and up-to-date procedures.
Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl Green
Essential guidance for the safe handling and disposal of Ethyl Green in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. When working with chemical reagents such as this compound, a biological stain, understanding and implementing proper safety protocols is not just a matter of compliance, but a critical component of responsible research. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE, drawing from safety data sheet (SDS) recommendations.[1][2]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles of the dye, preventing eye irritation or serious damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][2] | Prevents direct skin contact, which can cause irritation or burns.[1][3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator for dusts and mists is recommended.[1] | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[2] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal.
Detailed Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solutions containing this compound, as well as contaminated solids (e.g., gels, gloves, paper towels), should be collected as hazardous waste.[4]
-
Use a designated, properly labeled, and sealed container for waste collection to prevent leaks and spills.[1][5]
Container Management:
-
Empty containers that held this compound must be managed carefully. It is recommended to triple-rinse the container with a suitable solvent.[6]
-
The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.[4][7]
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] Adhere strictly to all federal, state, and local regulations.[6]
By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and contributing to a culture of safety within the laboratory.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Mthis compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
